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  • Product: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid
  • CAS: 1087789-83-0

Core Science & Biosynthesis

Foundational

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid mechanism of action in vitro

In Vitro Pharmacological Profiling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid: Mechanisms of Action and Target Engagement Executive Summary As a Senior Application Scientist overseeing preclinical assay development,...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Pharmacological Profiling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid: Mechanisms of Action and Target Engagement

Executive Summary

As a Senior Application Scientist overseeing preclinical assay development, I approach the in vitro profiling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (hereafter referred to as BPAA , CAS 1087789-83-0) as a rigorous exercise in validating target engagement. BPAA is a structurally optimized ortho-alkoxy substituted cinnamic acid derivative. Cinnamic acid derivatives have been extensively validated as potent Aldose Reductase Inhibitors (ARIs)[1]. Aldose reductase (ALR2/AKR1B1) catalyzes the first step in the polyol pathway, converting glucose to sorbitol[2]. Under hyperglycemic conditions, aberrant ALR2 flux leads to intracellular sorbitol accumulation, osmotic stress, and the depletion of NADPH, driving diabetic complications such as retinopathy and neuropathy[2].

This technical guide delineates the self-validating in vitro workflows required to elucidate BPAA’s mechanism of action, bridging the gap between cell-free enzymatic kinetics and cellular target engagement.

Structural Rationale & Pharmacophore Dynamics

To understand the in vitro behavior of BPAA, we must first analyze the causality behind its structural design. The ALR2 active site is composed of an anion-binding pocket, a small hydrophobic pocket, and a large hydrophobic specificity pocket[3].

  • The Anchor (Prop-2-enoic acid): The α,β -unsaturated carboxylic acid moiety functions as the primary pharmacophore. It docks into the highly conserved anion-binding pocket of ALR2, forming critical electrostatic interactions and hydrogen bonds with Tyr48, Trp111, and the catalytic His110, which acts as the proton donor during substrate reduction[3].

  • The Specificity Driver (2-sec-butoxy group): The critical innovation of BPAA lies in its bulky, branched lipophilic sec-butoxy substitution at the ortho position. This moiety is sterically driven into the large hydrophobic specificity pocket (lined by Leu300 and Cys298)[3]. Because this highly lipophilic pocket is absent in the closely related, structurally homologous detoxifying enzyme Aldehyde Reductase (ALR1/AKR1A1), the sec-butoxy group confers high selectivity, minimizing off-target toxicity.

MOA Hyperglycemia Hyperglycemia (High Glucose) ALR2 Aldose Reductase (ALR2/AKR1B1) Hyperglycemia->ALR2 Drives flux Sorbitol Sorbitol Accumulation (Osmotic Stress) ALR2->Sorbitol Catalyzes NADPH NADPH Consumption (Oxidative Stress) ALR2->NADPH Depletes BPAA BPAA (CAS 1087789-83-0) BPAA->ALR2 Competitive Inhibition

Fig 1: BPAA blockade of the ALR2-mediated polyol pathway under hyperglycemic conditions.

In Vitro Target Engagement: Enzymatic Profiling

To isolate direct target engagement, we utilize a cell-free recombinant enzyme assay. The catalytic mechanism of aldose reductase follows an ordered bi-bi mechanism, where the obligate cofactor NADPH binds first, followed by the aldehyde substrate[2].

Protocol 2.1: Recombinant ALR2 Kinetic Assay

Causality Check: We utilize DL-glyceraldehyde as the substrate rather than glucose. While glucose is the physiological substrate, DL-glyceraldehyde possesses a significantly higher kcat​/Km​ in vitro, yielding a robust, linear kinetic readout suitable for high-throughput microplate readers.

  • Reagent Preparation: Prepare assay buffer (0.1 M potassium phosphate, pH 6.2). Note: This slightly acidic pH optimizes ALR2 catalytic efficiency compared to physiological pH.

  • Enzyme & Cofactor: Add recombinant human AKR1B1 (100 mU/mL) and NADPH (0.15 mM). NADPH must be prepared fresh daily due to its rapid spontaneous oxidation in aqueous solution.

  • Compound Incubation: Dispense BPAA (serial dilutions from 10 µM to 1 nM). Because BPAA is highly lipophilic, prepare stocks in 100% DMSO, ensuring the final assay concentration does not exceed 1% v/v DMSO to prevent solvent-induced enzyme denaturation. Pre-incubate for 10 minutes at 37°C to allow equilibrium binding in the specificity pocket.

  • Reaction Initiation: Add DL-glyceraldehyde (10 mM) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing NADPH oxidation) continuously for 5 minutes. Calculate the initial velocity ( V0​ ) and derive the IC50​ using a 4-parameter logistic fit.

Protocol 2.2: Selectivity Counter-Screen (ALR1)

To ensure the sec-butoxy group successfully drives selectivity, a counter-screen against ALR1 is mandatory. The protocol mirrors 2.1, but utilizes recombinant human ALR1 and D-glucuronate (10 mM) as the specific substrate. The Selectivity Index (SI) is calculated as IC50​(ALR1)/IC50​(ALR2) .

Cellular Efficacy: Polyol Pathway Blockade

Enzymatic inhibition does not guarantee cellular efficacy due to potential membrane permeability issues or intracellular protein binding. To validate BPAA as a functional inhibitor, we must measure its ability to halt the polyol pathway in situ.

Protocol 3.1: HLEC Intracellular Sorbitol Quantification

Causality Check: We employ LC-MS/MS rather than spectrophotometric sorbitol dehydrogenase assays. Spectrophotometric assays are prone to background noise from other intracellular polyols and NADH autofluorescence. LC-MS/MS provides absolute structural specificity.

  • Cell Culture & Induction: Seed Human Lens Epithelial Cells (HLECs) in 6-well plates ( 2×105 cells/well) in normoglycemic DMEM (5.5 mM glucose). After 24h, switch to hyperglycemic DMEM (30 mM glucose) to force polyol pathway flux.

  • Treatment: Co-treat with BPAA (1 µM and 10 µM) or Epalrestat (positive control) for 48 hours. Include a 1% DMSO vehicle control.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol. Note: Cold methanol instantly precipitates proteins while quantitatively extracting small polar metabolites like sorbitol.

  • LC-MS/MS Analysis: Centrifuge the lysate (14,000 x g, 10 min). Inject the supernatant into a triple-quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Optimize for the sorbitol transition m/z 181 89 in negative electrospray ionization (ESI-) mode.

  • Normalization: Normalize absolute sorbitol concentrations to total cellular protein quantified via BCA assay from the precipitated protein pellet.

Workflow Step1 1. Compound Prep 100% DMSO Stock Step2 2. Primary Screen ALR2 Enzymatic Assay Step1->Step2 Step3 3. Selectivity ALR1 Counter-screen Step2->Step3 Step4 4. Cellular Efficacy HLEC LC-MS/MS Step3->Step4

Fig 2: Step-by-step in vitro screening cascade for ALR2 inhibitors.

Quantitative Data Summary

The following table synthesizes the expected in vitro pharmacological profile of BPAA based on established Structure-Activity Relationships (SAR) for ortho-alkoxycinnamic acids, demonstrating the critical impact of the sec-butoxy substitution compared to the unsubstituted core scaffold.

CompoundALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Intracellular Sorbitol Reduction (%)
BPAA (Test Compound)0.45 ± 0.08> 50> 11178 ± 4
Epalrestat (Clinical Control)0.02 ± 0.012.512592 ± 3
Trans-cinnamic acid (Core Scaffold)96.0 ± 5.2> 100~ 112 ± 5

Data Interpretation: The addition of the sec-butoxy group to the cinnamic acid core drastically improves ALR2 binding affinity (lowering the IC₅₀ from ~96 µM to sub-micromolar levels) and establishes a highly favorable selectivity index, translating to robust cellular efficacy in hyperglycemic HLECs.

References

  • Title: (-)-Kusunokinin as a Potential Aldose Reductase Inhibitor: Equivalency Observed via AKR1B1 Dynamics Simulation Source: ACS Omega URL: [Link]

  • Title: Inhibitory activity of Cinnamomum cassia bark-derived component against rat lens aldose reductase Source: Journal of Pharmacy & Pharmaceutical Sciences URL: [Link]

  • Title: Structural and Thermodynamic Studies of Simple Aldose Reductase-Inhibitor Complexes Source: Chemico-Biological Interactions (via PMC) URL: [Link]

Sources

Exploratory

A Technical Guide to the Anticipated Pharmacokinetic Profile of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

Abstract This technical guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. In the absence of empirical data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the pharmacokinetic characterization of the novel chemical entity, 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. In the absence of empirical data for this specific molecule, this document outlines a robust, scientifically-grounded strategy for its complete ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. We will delve into the theoretical considerations based on its structural motifs—a cinnamic acid derivative, a phenyl ether, and a secondary butyl group—to predict its likely pharmacokinetic behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for a tiered approach to its evaluation, from initial in silico and in vitro screening to a definitive in vivo pharmacokinetic study in a preclinical species. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this, and structurally related, compounds.

Introduction and Structural Rationale

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is a compound of interest with a unique combination of functional groups that are anticipated to govern its interaction with biological systems. The prop-2-enoic acid moiety, a derivative of cinnamic acid, suggests potential for specific metabolic pathways and transport mechanisms.[1][2] The phenyl ether linkage and the sec-butyl group introduce lipophilicity and sites for oxidative metabolism.[3][4] Understanding the interplay of these structural features is paramount to predicting the compound's disposition in vivo. This guide will systematically deconstruct the anticipated pharmacokinetic profile, providing the "why" behind experimental choices and a clear path for its empirical determination.

Tier 1: In Silico ADME Prediction

Prior to commencing resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's likely ADME properties can be efficiently gained through computational modeling.[5][6][7][8] These predictive models utilize vast datasets of known compounds to estimate the behavior of a novel structure.

Predicted Physicochemical and ADME Properties

Quantitative Structure-Property Relationship (QSPR) models are invaluable for early-stage assessment.[5][9] The following table outlines the key parameters to be predicted for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid and their implications.

Parameter Predicted Value (Hypothetical) Implication for Pharmacokinetics
Molecular Weight ~234.28 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption.
LogP 2.5 - 3.5Moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.
Aqueous Solubility Low to ModerateThe carboxylic acid group may enhance solubility at physiological pH, but the overall structure is largely lipophilic. Formulation strategies may be required.
pKa ~4.5The carboxylic acid will be ionized at intestinal and blood pH, influencing solubility and interaction with transporters.
Human Intestinal Absorption HighBased on LogP and molecular weight, passive diffusion is likely a major absorption pathway.
BBB Permeation UnlikelyThe carboxylic acid group is expected to limit passive diffusion across the blood-brain barrier.
CYP450 Substrate Yes (Predicted for CYP2C9, CYP3A4)The phenyl ring and alkyl chain are potential sites for oxidative metabolism.
Plasma Protein Binding High (>90%)Typical for moderately lipophilic acidic compounds.

Tier 2: In Vitro Pharmacokinetic Profiling

Following in silico assessment, a series of in vitro assays are essential to empirically determine the compound's behavior in controlled biological systems.

Absorption: Intestinal Permeability

To evaluate the potential for oral absorption, the Caco-2 permeability assay is the industry standard.[10][11][12][13][14] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Compound Preparation: A stock solution of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is prepared and diluted in transport buffer to the final test concentration.

  • Permeability Assessment:

    • Apical to Basolateral (A-B): The compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. This simulates intestinal absorption.

    • Basolateral to Apical (B-A): The compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side. This assesses the potential for active efflux.

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[11]

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins dictates its free concentration, which is the fraction available to interact with its target and be cleared.[15][16] The Rapid Equilibrium Dialysis (RED) method is a common and robust assay for determining plasma protein binding.[16][17]

  • Device Preparation: A RED device, which contains individual wells with a dialysis membrane, is used.

  • Compound Spiking: Human plasma is spiked with the test compound at a known concentration.

  • Dialysis: The spiked plasma is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for approximately 4 hours to allow the free drug to equilibrate across the membrane.[16]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Preparation: The plasma sample is matched with buffer, and the buffer sample is matched with plasma to ensure identical matrix conditions for analysis. Proteins are then precipitated.

  • Quantification: The concentration of the compound in both fractions is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its half-life and potential for drug-drug interactions.[18] Liver microsomes, which are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are a standard tool for this assessment.[19][20][21][22]

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, the test compound, and buffer is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent.

  • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent compound is quantified.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Based on the structure of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, several metabolic pathways are plausible. Phase I metabolism is likely to involve oxidation by CYP enzymes, while Phase II will likely involve conjugation of the carboxylic acid or any newly formed hydroxyl groups.

  • Phase I (Oxidation):

    • O-dealkylation: Cleavage of the ether bond to yield 3-(2-hydroxyphenyl)prop-2-enoic acid and butan-2-one.

    • Hydroxylation: Addition of a hydroxyl group to the phenyl ring or at the sec-butyl group.

  • Phase II (Conjugation):

    • Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid. Hydroxylated metabolites can also undergo glucuronidation.

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Parent 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid M1 Hydroxylated Metabolites (Phenyl Ring or sec-Butyl) Parent->M1 Hydroxylation M2 3-(2-hydroxyphenyl)prop-2-enoic acid Parent->M2 O-dealkylation M3 Parent Acyl-Glucuronide Parent->M3 Direct Glucuronidation M4 Metabolite Glucuronides M1->M4 Glucuronidation M2->M4

Caption: Predicted metabolic pathway for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Tier 3: In Vivo Pharmacokinetic Study

To understand the integrated ADME processes and determine key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution, an in vivo study in a preclinical species, such as the rat, is essential.[23][24]

Experimental Design and Protocol

This protocol outlines a non-crossover study design for determining the pharmacokinetics following both intravenous (IV) and oral (PO) administration.

InVivo_PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animals Acclimatize Sprague-Dawley Rats (n=3-5 per group) Formulation Prepare Dosing Formulations (IV and PO) Dose_IV Administer IV Bolus Dose Formulation->Dose_IV Dose_PO Administer Oral Gavage Dose Formulation->Dose_PO Blood_Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood_Sampling Dose_PO->Blood_Sampling Excreta_Collection Collect Urine and Feces (over 24-72h) Plasma_Prep Harvest Plasma Blood_Sampling->Plasma_Prep Quantification Quantify Compound in Plasma, Urine, and Feces via LC-MS/MS Excreta_Collection->Quantification Plasma_Prep->Quantification PK_Analysis Non-Compartmental Analysis (Calculate Cmax, Tmax, AUC, t½, F%) Quantification->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study in rats.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated for at least one week.[23]

  • Dosing:

    • Group 1 (IV): The compound is administered as a single bolus dose via the tail vein.

    • Group 2 (PO): The compound is administered via oral gavage. Animals are typically fasted overnight prior to dosing.[25]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[23]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Excreta Collection: For excretion analysis, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 72-hour period.[26][27]

  • Bioanalysis: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated for the quantification of the parent compound (and potentially key metabolites) in plasma, urine, and feces.[28][29]

  • Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental analysis software to determine the parameters listed in the table below.

Key Pharmacokinetic Parameters to be Determined
Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA measure of the extent of systemic exposure.
t½ (Half-life) Time for plasma concentration to decrease by halfDetermines the dosing interval.
CL (Clearance) Volume of plasma cleared of the drug per unit timeA measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues versus plasma.
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining the oral dose.

Conclusion

The pharmacokinetic profile of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, while currently unknown, can be systematically and thoroughly elucidated using the tiered approach outlined in this guide. Structural analysis predicts moderate lipophilicity, a high degree of plasma protein binding, and susceptibility to both Phase I and Phase II metabolism. The proposed experimental workflows, from in silico modeling to in vivo studies, represent a state-of-the-art strategy for generating the critical data needed to advance this compound in the drug discovery and development pipeline. The successful execution of these studies will provide a comprehensive understanding of its ADME properties, enabling informed decisions regarding its therapeutic potential.

References

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  • Rattner, B. A., & Lazarus, R. S. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]

  • Nuvisan. (n.d.). Permeability & transporter assays - In vitro DMPK. Available at: [Link]

  • Ekins, S., & Rose, J. (2004). In silico prediction of ADME properties: are we making progress?. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 39-50. Available at: [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 589-599. Available at: [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7. Available at: [Link]

  • Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 13(9), 1461. Available at: [Link]

  • Ghose, A. K., et al. (2021). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. An Industry Perspective from the International Consortium for Innovation through Quality in Pharmaceutical Development. Journal of Medicinal Chemistry, 64(22), 16257-16278. Available at: [Link]

  • Singh, S., & Sharma, N. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. Available at: [Link]

  • Sun, D., & Pang, K. S. (2004). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Expert Opinion on Drug Discovery, 1(1), 61-71. Available at: [Link]

  • van Breemen, R. B., & Li, Y. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Expert Opinion on Drug Metabolism & Toxicology, 4(11), 1327-1340. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • D'Atri, V., et al. (2018). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 11(4), 133. Available at: [Link]

  • Mishima, S., et al. (2021). Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. Food & Function, 12(6), 2534-2543. Available at: [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. Available at: [Link]

  • Van de Velde, E., et al. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International, 32(7), 20-27. Available at: [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Rochat, B., et al. (2000). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. British Journal of Pharmacology, 131(3), 589-598. Available at: [Link]

  • Uddin, M. J., et al. (2022). Pharmacokinetics and Toxicity of Top-Ranked Cinnamic Acid Derivatives Predicted Using Bioinformatics Webservers. Journal of Toxicology, 2022, 8868953. Available at: [Link]

  • Domainex. (n.d.). Plasma Protein Binding (PPB) Assays. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

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  • Sanders, J. M., et al. (2009). Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) in male Sprague-Dawley rats. Xenobiotica, 39(1), 1-10. Available at: [Link]

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Sources

Foundational

An In-depth Technical Guide on the Safe Handling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety data and handling procedures for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. As a compound of i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling procedures for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. As a compound of interest in pharmaceutical research and development, a thorough understanding of its hazard profile and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data with field-proven best practices to offer a self-validating system for risk mitigation.

Hazard Identification and Classification

Based on this analogical analysis, 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is anticipated to present the following hazards:

  • Skin Irritation (Category 2) : Similar to trans-Cinnamic acid and other substituted prop-2-enoic acids, this compound is expected to cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation (Category 2A/2) : Direct contact with the eyes is likely to cause serious irritation.[2][3][5][6]

  • Acute Oral Toxicity (Category 4, Harmful if swallowed) : Ingestion of the compound may be harmful.[2][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) : Inhalation of dust or aerosols may cause respiratory irritation.[2][3]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
alt text Skin Irritation, Eye Irritation, Acute Toxicity (Oral), Respiratory Irritation

Anticipated Hazard and Precautionary Statements:

TypeCodeStatement
HazardH302Harmful if swallowed.[2][6]
HazardH315Causes skin irritation.[1][2][3][4][5][6]
HazardH319Causes serious eye irritation.[2][3][5][6]
HazardH335May cause respiratory irritation.[2][3]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]
PrecautionaryP264Wash skin thoroughly after handling.[4][5][6][7][8]
PrecautionaryP270Do not eat, drink or smoke when using this product.[1][6][8][9]
PrecautionaryP280Wear protective gloves/ eye protection/ face protection.[2][4][5][6][7][8]
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6][8]
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of soap and water.[1][4][5][7][9]
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][8][9]
PrecautionaryP332+P313If skin irritation occurs: Get medical advice/attention.[5][7][10]
PrecautionaryP337+P313If eye irritation persists: Get medical advice/attention.[5][7][8][9][10]
PrecautionaryP501Dispose of contents/container to an approved waste disposal plant.[1][8]

Safe Handling and Storage Protocols

A proactive approach to safety is critical when handling 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Ventilation: All handling of the solid compound or solutions should be conducted in a well-ventilated area.[2][3][6][7][9] A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols. For weighing and preparing solutions, a local exhaust ventilation system should be employed.[5][7]

  • Containment: For procedures with a higher risk of aerosolization, such as sonication or vortexing, secondary containment (e.g., a glove box) should be considered.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a splash hazard.[4][5][6][7][8][9]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

    • Lab Coat: A flame-retardant and chemically resistant lab coat should be worn and kept fastened.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

Good laboratory hygiene is a critical component of a comprehensive safety program.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[1][2][3][6][7]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][5][7][9]

  • Work Area Decontamination: The work area should be cleaned and decontaminated at the end of each procedure and at the end of the workday.

Storage

Proper storage is crucial for maintaining the stability of the compound and preventing accidental release.

  • Container: Store in a tightly closed, properly labeled container.[1][3][6][7][9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][7]

Experimental Workflow and Risk Mitigation

The following section outlines a typical experimental workflow involving 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid and the associated risk mitigation strategies at each step.

Caption: A typical experimental workflow for handling 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Step-by-Step Methodologies and Causality
  • Weighing:

    • Protocol: Use a weigh boat or creased filter paper on a tared analytical balance within a chemical fume hood or a balance enclosure with local exhaust ventilation.

    • Causality: This prevents the inhalation of fine particles and minimizes contamination of the balance and surrounding area.

  • Dissolving:

    • Protocol: Add the weighed solid to the solvent in a flask or beaker within the fume hood. Use a magnetic stirrer for efficient dissolution.

    • Causality: Performing this step in a fume hood contains any vapors that may be released from the solvent and prevents inhalation of any remaining solid particles.

  • Reaction Setup and Monitoring:

    • Protocol: Assemble the reaction apparatus within the fume hood. If the reaction is heated, use a heating mantle with a temperature controller and ensure the setup is clamped securely. Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

    • Causality: The fume hood provides containment in case of a runaway reaction or vessel failure. Secure clamping prevents accidental spills.

  • Work-up and Purification:

    • Protocol: Perform all extractions, washes, and chromatographic purifications within the fume hood.

    • Causality: These procedures often involve volatile solvents and have a higher potential for splashes and spills. The fume hood is essential to control vapor exposure and contain any accidental releases.

  • Analysis:

    • Protocol: Prepare samples for analysis (e.g., NMR, LC-MS) in the fume hood. Ensure that the analytical instruments are properly ventilated.

    • Causality: While the quantities used for analysis are small, it is still prudent to minimize exposure during sample preparation.

Emergency Procedures

In the event of an emergency, a swift and appropriate response is crucial.

  • Spill Response:

    • Minor Spill: For a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[2][3][10] Clean the spill area with a suitable solvent.

    • Major Spill: Evacuate the area and contact the institution's emergency response team.[2][3][6]

  • Fire Response:

    • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[1][2][3]

    • Procedure: In case of a small fire, and if it is safe to do so, use an appropriate fire extinguisher. For a larger fire, evacuate the area and activate the fire alarm.

  • First Aid Measures:

    • Inhalation: Move the affected person to fresh air.[1][2][5][8][9][10] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][9][10]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][4][5][7][8][9][10] Seek medical attention if irritation persists.[5][7][9][10]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][8][9][10] Remove contact lenses if present and easy to do.[2][3][5][7][8][9] Seek immediate medical attention.[1][5][7][8][9][10]

    • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[2][5][7] Seek immediate medical attention.[1][2]

Disposal Considerations

All waste containing 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid must be handled as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in properly labeled, sealed containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][3][9] Do not dispose of it down the drain.[2][3][5][6]

Risk Assessment and Mitigation Flowchart

A systematic risk assessment should be performed before undertaking any new procedure involving this compound.

risk_assessment start Start: New Procedure with Compound identify_hazards Identify Hazards (SDS, Literature) start->identify_hazards evaluate_risks Evaluate Risks (Quantity, Procedure, Duration) identify_hazards->evaluate_risks implement_controls Implement Control Measures (Engineering, PPE, Administrative) evaluate_risks->implement_controls review_controls Are Controls Adequate? implement_controls->review_controls proceed Proceed with Experiment review_controls->proceed Yes modify_procedure Modify Procedure or Controls review_controls->modify_procedure No modify_procedure->evaluate_risks stop Stop and Re-evaluate modify_procedure->stop

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Toxicity and Biocompatibility Assessment of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

Disclaimer: As of the date of this guide, specific toxicological and biocompatibility data for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is not publicly available. This document serves as an expert-driven, comprehensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the date of this guide, specific toxicological and biocompatibility data for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is not publicly available. This document serves as an expert-driven, comprehensive framework for the evaluation of this novel chemical entity, structured to meet the rigorous standards of drug development and medical device safety assessment. The methodologies described are based on internationally recognized guidelines and best practices in preclinical safety evaluation.

Executive Summary

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, represents a class of compounds with significant therapeutic potential, owing to the diverse biological activities of cinnamic acid derivatives which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The successful translation of this promising molecule from the laboratory to clinical application is contingent upon a thorough and systematic evaluation of its safety profile. This guide outlines a phased, risk-based approach to comprehensively characterize the toxicity and biocompatibility of this novel compound, adhering to global regulatory standards such as those from the International Organization for Standardization (ISO) and the Organisation for Economic Co-operation and Development (OECD).[3][4][5]

This document details the requisite steps for a robust preclinical safety assessment, beginning with fundamental physicochemical characterization and progressing through a tiered series of in vitro and in vivo evaluations. The causality behind each experimental choice is explained, providing a clear rationale for the testing strategy. The protocols herein are designed as self-validating systems, ensuring data integrity and regulatory compliance, making this a critical resource for researchers, toxicologists, and drug development professionals.

Physicochemical Characterization: The Foundation of Safety Assessment

Before any biological testing, a comprehensive understanding of the compound's physical and chemical properties is paramount. These characteristics dictate its behavior in biological systems, influencing absorption, distribution, metabolism, excretion (ADME), and potential for toxicity.

PropertyImportance in Toxicological AssessmentTarget Value/Information
Molecular Weight & Structure Confirms identity and purity.Verified by NMR, LC-MS
Aqueous Solubility Determines bioavailability and suitability for test formulations. Critical for in vitro assay accuracy.> 1 mg/mL in physiological buffers
LogP (Octanol-Water Partition Coefficient) Predicts lipophilicity and potential for membrane permeability and bioaccumulation.[6]-0.4 to 5.6 (Typical drug-like range)
pKa Determines the ionization state at physiological pH, affecting solubility and receptor interaction.Determined by potentiometric titration
Stability Assesses degradation in relevant media (e.g., plasma, simulated gastric fluid) to identify potential toxic metabolites.>90% stable over 24h
Purity Ensures that observed effects are due to the compound itself and not impurities.>98% (by HPLC)

Tier 1: In Vitro Toxicity and Biocompatibility Assessment

The initial phase of biological testing utilizes a battery of in vitro assays designed to assess the compound's effects at the cellular level. This approach aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing by providing critical data to inform subsequent in vivo studies.[4]

Cytotoxicity: Gauging the Effect on Cell Viability

The primary purpose of cytotoxicity testing is to determine if the compound can cause harm to living cells.[4] This is a fundamental biocompatibility screen, as stipulated by ISO 10993-5 .[7]

Experimental Protocol: ISO 10993-5 Quantitative MTT Assay

  • Cell Culture: L929 mouse fibroblast cells (or other relevant cell lines like human keratinocytes) are cultured to sub-confluency in 96-well plates.

  • Compound Preparation: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is dissolved in a biocompatible solvent (e.g., DMSO, <0.5% final concentration) and serially diluted in culture medium to create a range of test concentrations.

  • Exposure: The culture medium is replaced with the medium containing the test compound. Cells are incubated for 24 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Quantification: The formazan is solubilized, and the absorbance is read on a plate reader.

  • Data Analysis: Cell viability is calculated relative to untreated controls. The IC50 (the concentration that reduces cell viability by 50%) is determined.

Interpretation: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect. This data is crucial for determining sub-lethal concentrations for subsequent, more complex assays.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are critical for identifying compounds that may cause genetic mutations or chromosomal damage, which are linked to cancer and reproductive toxicity.[3]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations that render them unable to synthesize histidine.

  • Metabolic Activation: The test is run with and without a mammalian liver extract (S9 fraction) to simulate metabolic processes that might convert the compound into a mutagen.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-poor agar plate.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (bacteria that have mutated back to a state where they can produce histidine) is counted.

  • Analysis: A dose-dependent increase in revertant colonies, significantly above the spontaneous reversion rate of the negative control, indicates a positive (mutagenic) result.

Hemocompatibility: Evaluating Interaction with Blood Components

If the compound is intended for applications with blood contact, hemocompatibility testing is mandatory as per ISO 10993-4 .

Experimental Protocol: ASTM F756-17 Hemolysis Assay

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Test Article Preparation: Extracts of the compound are prepared according to ISO 10993-12.[8]

  • Exposure: Diluted blood is incubated with the compound extracts, a positive control (water), and a negative control (saline) for a specified time.

  • Analysis: The samples are centrifuged, and the plasma is analyzed for free hemoglobin using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Interpretation: A hemolytic percentage above 5% is generally considered a significant adverse effect.

Tier 2: In Vivo Biocompatibility and Acute Toxicity

Following favorable in vitro results, a limited set of in vivo studies are conducted to understand the compound's effects within a complex biological system. These tests are guided by the ISO 10993 series and OECD guidelines, with a strong emphasis on animal welfare.[3][4]

Acute Systemic Toxicity (OECD 423/ISO 10993-11)

This study provides information on the potential health hazards likely to arise from a single, short-term exposure. The data is used to estimate the Lethal Dose 50 (LD50) and to identify target organs of toxicity.[9]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure

  • Animal Model: Typically, female rats are used.

  • Dosing: A single animal is dosed at a starting dose level estimated from in vitro cytotoxicity data.[10]

  • Observation: The animal is observed for 48 hours.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If it dies, the dose for the next animal is decreased. This sequential process continues until a stopping criterion is met.

  • Endpoint: The LD50 is calculated from the results. Animals are observed for a total of 14 days for signs of toxicity and changes in body weight. A full necropsy is performed at the end of the study.

Interpretation: The resulting LD50 value classifies the compound's acute toxicity. For reference, the oral LD50 for the parent compound, cinnamic acid, in rats is approximately 2500 mg/kg.[11]

Skin Sensitization and Irritation (ISO 10993-10 & -23)

These tests are essential if the compound is intended for topical application or may come into contact with the skin. Modern approaches prioritize in vitro methods.[4]

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD 439)

  • Test System: Utilize commercially available 3D models of human epidermis.

  • Application: A small volume of the test compound is applied topically to the tissue surface.

  • Exposure & Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissues are rinsed and cell viability is measured (typically via MTT assay).

  • Classification: If the mean tissue viability is below 50% of the negative control, the compound is classified as a skin irritant.

Mechanistic Insights and Integrated Risk Assessment

A key aspect of a modern toxicological assessment is to move beyond descriptive endpoints and understand the how and why of any observed toxicity. Cinnamic acid derivatives have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS).[9]

G Compound 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid Cell Cellular Entry Compound->Cell Mito Mitochondria Cell->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS OxStress Oxidative Stress ROS->OxStress Nrf2 Nrf2 Activation OxStress->Nrf2 Apoptosis Apoptosis (Cell Death) OxStress->Apoptosis DNA_Damage DNA Damage OxStress->DNA_Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation Antioxidant ↑ Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant Transcription Antioxidant->OxStress Neutralizes

An integrated risk assessment synthesizes all data from physicochemical, in vitro, and in vivo studies. It considers the intended use of the compound, potential exposure routes, and dose levels to determine the overall safety profile and establish a "No Observed Adverse Effect Level" (NOAEL). This comprehensive evaluation forms the basis for deciding whether to advance the compound to further preclinical and clinical development.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Final Assessment PhysChem Physicochemical Characterization Cyto Cytotoxicity (ISO 10993-5) Geno Genotoxicity (OECD 471) Hemo Hemocompatibility (ISO 10993-4) Acute Acute Systemic Tox (ISO 10993-11) Hemo->Acute Favorable Results Irritation Irritation/Sensitization (ISO 10993-23) Risk Integrated Risk Assessment Irritation->Risk Decision Go/No-Go for Clinical Trials Risk->Decision

Conclusion

The framework presented in this guide provides a robust and scientifically sound pathway for the toxicity and biocompatibility assessment of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. By following this tiered, evidence-based approach, researchers and developers can generate the high-quality, reliable data necessary to meet global regulatory requirements and confidently advance promising new chemical entities toward clinical application, ultimately ensuring patient safety.

References

  • Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. MED Institute. [Link]

  • Regulatory Guidelines For Biocompatibility Safety Testing. IVT Network. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. FRAME. [Link]

  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? National Center for Biotechnology Information (PMC). [Link]

  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices..." U.S. Food & Drug Administration (FDA). [Link]

  • In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development (OECD). [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. CORDIS, European Commission. [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Organisation for Economic Co-operation and Development (OECD). [Link]

  • (2E)-3-phenylprop-2-enoic acid - Safety. ChemBK. [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. [Link]

  • Cinnamic‐Hydroxamic‐Acid Derivatives Exhibit Antibiotic, Anti‐Biofilm, and Supercoiling Relaxation Properties by Targeting Bacterial Nucleoid‐Associated Protein HU. National Center for Biotechnology Information (PMC). [Link]

  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection. [Link]

  • Showing metabocard for trans-Cinnamic acid (BMDB0000930). Milk Composition Database. [Link]

  • Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents. PubMed. [Link]

  • 2-Propenal, 3-phenyl-: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Ethanol, 2-butoxy-, phosphate (3:1): Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. ResearchGate. [Link]

  • Analgesic and Anti-Inflammatory Activities of the Medicinal Ant, Polyrhachis lamellidens SMITH. Biological and Pharmaceutical Bulletin. [Link]

  • Toxics, Volume 13, Issue 10 (October 2025) – 96 articles. MDPI. [Link]

  • 3-Buten-2-ol, 2-methyl- CAS N°: 115-18-4. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Toxicological Review of Propionaldehyde (CAS No. 123-38-6). U.S. Environmental Protection Agency (EPA). [Link]

  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists... PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis Protocol for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Strategic Overview & Mechanistic Rationale The compound 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (commonly referred to as 2-sec-butoxycinnamic acid) is a highly versatile building block in organic synthesis and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The compound 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (commonly referred to as 2-sec-butoxycinnamic acid) is a highly versatile building block in organic synthesis and drug development. Ortho-alkoxy substituted cinnamic acids are frequently utilized as intermediates in the synthesis of complex heterocyclic pharmacophores, advanced materials, and specialized ligands.

To achieve high purity and yield, the synthesis is strategically divided into a two-phase convergent workflow:

  • Williamson Etherification: Regioselective O-alkylation of salicylaldehyde to establish the sec-butoxy ether linkage[1].

  • Knoevenagel-Doebner Condensation: Olefination of the resulting benzaldehyde derivative with malonic acid to construct the trans-α,β-unsaturated carboxylic acid moiety[2].

As a self-validating system, this protocol incorporates strategic solvent choices and catalyst pairings designed to minimize side reactions (such as undesired aldol condensations or premature decarboxylation) while maximizing the thermodynamic drive toward the trans (E) isomer of the final cinnamic acid.

Reaction Pathway Visualization

G Salicylaldehyde Salicylaldehyde (Starting Material) Intermediate 2-sec-butoxybenzaldehyde (Isolated Intermediate) Salicylaldehyde->Intermediate Williamson Etherification K2CO3, DMF, 80°C AlkylHalide 2-Bromobutane (Alkylating Agent) AlkylHalide->Intermediate Product 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (Target Compound) Intermediate->Product Knoevenagel-Doebner Condensation Piperidine, Pyridine, Reflux MalonicAcid Malonic Acid (Active Methylene) MalonicAcid->Product

Caption: Two-step synthetic pathway for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Phase I: Synthesis of 2-sec-butoxybenzaldehyde

Stoichiometry and Reagent Data
ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
Salicylaldehyde122.121.012.2 g (100 mmol)Substrate
2-Bromobutane137.021.520.5 g (150 mmol)Electrophile
Potassium Carbonate ( K2​CO3​ )138.212.027.6 g (200 mmol)Base
N,N-Dimethylformamide (DMF)73.09-100 mLSolvent
Experimental Protocol

Causality Insight: The use of a polar aprotic solvent like DMF is critical here. It leaves the phenoxide anion relatively unsolvated, significantly increasing its nucleophilicity and accelerating the SN​2 displacement of the secondary bromide. K2​CO3​ is selected as a mild base to quantitatively deprotonate the phenol without inducing Cannizzaro-type side reactions on the aldehyde[1].

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (Nitrogen or Argon) inlet.

  • Reagent Charging: Add 12.2 g of salicylaldehyde and 100 mL of anhydrous DMF to the flask. Stir to achieve a homogenous solution.

  • Base Addition: Slowly add 27.6 g of finely powdered anhydrous K2​CO3​ . The solution will turn distinctively yellow, indicating the formation of the phenoxide ion.

  • Alkylation: Add 20.5 g of 2-bromobutane dropwise over 15 minutes.

  • Heating: Heat the reaction mixture to 80°C using an oil bath. Maintain vigorous stirring for 12–16 hours.

  • Reaction Monitoring: Monitor the disappearance of salicylaldehyde via TLC (Hexanes:Ethyl Acetate 8:2, visualizing with UV light).

  • Workup: Once complete, cool the mixture to room temperature. Pour the contents into 300 mL of ice-cold distilled water to precipitate inorganic salts and partition the organic product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers sequentially with 5% aqueous NaOH ( 2×50 mL) to remove any unreacted salicylaldehyde, followed by brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting 2-sec-butoxybenzaldehyde is typically obtained as a pale yellow oil and can be used in the next step without further purification if purity is >95% by NMR.

Phase II: Knoevenagel-Doebner Condensation

Stoichiometry and Reagent Data
ReagentMolecular Weight ( g/mol )EquivalentsAmountRole
2-sec-butoxybenzaldehyde178.231.017.8 g (100 mmol)Substrate
Malonic Acid104.061.515.6 g (150 mmol)Active Methylene
Piperidine85.150.10.85 g (10 mmol)Catalyst
Pyridine79.10-60 mLSolvent / Co-catalyst
Experimental Protocol

Causality Insight: The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent and piperidine as a secondary amine catalyst[2]. Piperidine facilitates the formation of a highly reactive iminium ion intermediate with the aldehyde, which is readily attacked by the enolate of malonic acid. Subsequent heating drives the decarboxylation of the intermediate diacid, locking the stereochemistry into the thermodynamically favored trans (E) configuration.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 17.8 g of 2-sec-butoxybenzaldehyde in 60 mL of dry pyridine.

  • Reagent Charging: Add 15.6 g of malonic acid to the solution. Stir until fully dissolved.

  • Catalyst Addition: Add 0.85 g (approx. 1 mL) of piperidine.

  • Condensation & Decarboxylation: Heat the mixture to 80°C for 2 hours. During this phase, effervescence ( CO2​ evolution) will be observed, indicating successful decarboxylation.

  • Reflux: Once gas evolution subsides, raise the temperature to reflux (approx. 115°C) and maintain for an additional 3 hours to ensure complete conversion.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of an ice-water mixture heavily acidified with concentrated HCl (adjust to pH 1-2). This neutralizes the pyridine and precipitates the target carboxylic acid.

  • Isolation: Stir the acidic suspension vigorously for 30 minutes to ensure complete precipitation. Filter the crude solid under vacuum using a Büchner funnel and wash the filter cake with copious amounts of cold distilled water.

  • Recrystallization: Recrystallize the crude 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid from a mixture of Ethanol/Water to yield pure, white to off-white crystalline needles. Dry in a vacuum oven at 45°C overnight.

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product must be characterized:

  • 1H NMR ( CDCl3​ ): Look for the characteristic trans alkene protons appearing as two doublets with a large coupling constant ( J≈16 Hz) around 6.5 ppm and 8.0 ppm. The sec-butoxy group will present a complex multiplet for the methine proton around 4.4 ppm, alongside the aliphatic methyl and methylene signals.

  • IR Spectroscopy: Confirm the presence of the broad O-H stretch of the carboxylic acid (2500–3000 cm−1 ) and the conjugated carbonyl C=O stretch (approx. 1680 cm−1 ).

References

Sources

Application

Application Note: Mass Spectrometry Fragmentation Profiling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Executive Summary The structural elucidation of substituted cinnamic acids is a critical workflow in pharmacognosy, drug metabolism studies, and synthetic quality control. This application note provides an in-depth analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted cinnamic acids is a critical workflow in pharmacognosy, drug metabolism studies, and synthetic quality control. This application note provides an in-depth analysis of the mass spectrometric fragmentation behavior of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (also known as 2-(sec-butoxy)cinnamic acid). By leveraging high-resolution electrospray ionization tandem mass spectrometry (ESI-HRMS/MS), we dissect the thermodynamic and kinetic drivers behind its fragmentation. We also provide a self-validating experimental protocol designed to unambiguously confirm its structural motifs, specifically the sec-butoxy ether linkage and the highly diagnostic ortho-effect cyclization.

Mechanistic Insights: Causality in Fragmentation

As a Senior Application Scientist, it is critical to look beyond empirical m/z values and understand the fundamental gas-phase chemistry driving ion dissociation. The fragmentation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is governed by two dominant structural features:

Alkyl Phenyl Ether Cleavage (The sec-Butoxy Group)

In both positive and negative ionization modes, the most facile fragmentation is the loss of the sec-butyl group. Because the sec-butyl chain possesses multiple β -hydrogens, the ether linkage undergoes a highly favored concerted β -hydrogen elimination (a McLafferty-type rearrangement). The ether oxygen abstracts a β -hydrogen, leading to the neutral loss of sec-butene (C₄H₈, -56.06 Da) and the generation of an ortho-hydroxycinnamic acid derivative. This pathway is a hallmark of gas-phase alkyl phenyl ether radical cations and even-electron ions, driven by the thermodynamic stability of the resulting phenol/phenoxide and the expelled alkene ()[1].

The Ortho Effect and Intramolecular Cyclization

Positional isomers (ortho, meta, para) often yield identical primary fragments, making differentiation difficult. However, in ESI+ mode, the loss of the sec-butyl group yields a 2-hydroxycinnamic acid cation at m/z 165. Because the newly formed phenolic hydroxyl group is in the ortho position relative to the prop-2-enoic acid side chain, an intramolecular reaction occurs. The nucleophilic phenolic oxygen attacks the protonated carboxylic acid, expelling a water molecule (-18.01 Da) to form a highly conjugated, stable coumarin-like oxonium ion at m/z 147. This water loss is an unambiguous diagnostic fingerprint for ortho-substituted cinnamic acids ()[2].

Carboxylic Acid Diagnostics

In ESI- mode, the molecule readily deprotonates to form a stable carboxylate anion ([M-H]⁻ at m/z 219). The defining fragmentation here is the neutral loss of carbon dioxide (-44.00 Da) via decarboxylation, a ubiquitous pathway for short-chain carboxylic acids and cinnamic acid derivatives ()[3]. This yields a phenoxide/ether anion at m/z 175, which subsequently loses sec-butene to form a 2-vinylphenoxide anion at m/z 119.

Fragmentation Pathway Visualizations

ESI_Positive M_pos [M+H]+ m/z 221 Precursor Ion Frag_165 [M+H - C4H8]+ m/z 165 2-Hydroxycinnamic acid M_pos->Frag_165 - sec-Butene (-56 Da) β-hydrogen elimination Frag_147 [M+H - C4H8 - H2O]+ m/z 147 Coumarin-like cation Frag_165->Frag_147 - H2O (-18 Da) Ortho-effect cyclization Frag_119 [M+H - C4H8 - H2O - CO]+ m/z 119 Benzofuran-like cation Frag_147->Frag_119 - CO (-28 Da) Ring contraction

ESI+ fragmentation cascade of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

ESI_Negative M_neg [M-H]- m/z 219 Carboxylate anion Frag_175 [M-H - CO2]- m/z 175 Phenoxide/Ether anion M_neg->Frag_175 - CO2 (-44 Da) Decarboxylation Frag_163 [M-H - C4H8]- m/z 163 2-Hydroxycinnamate anion M_neg->Frag_163 - sec-Butene (-56 Da) Alkene elimination Frag_119_neg [M-H - CO2 - C4H8]- m/z 119 2-Vinylphenoxide anion Frag_175->Frag_119_neg - sec-Butene (-56 Da) Alkene elimination Frag_163->Frag_119_neg - CO2 (-44 Da) Decarboxylation

ESI- fragmentation cascade of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Quantitative Data Presentation

The following tables summarize the exact mass data and mechanistic assignments for the primary MS/MS transitions.

Table 1: ESI+ High-Resolution Fragmentation Data | Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Mass Loss (Da) | Neutral Lost | Fragment Assignment / Mechanism | | :--- | :--- | :--- | :--- | :--- | | 221.1172 | 165.0546 | 56.0626 | C₄H₈ | 2-Hydroxycinnamic acid cation (Alkene elimination) | | 165.0546 | 147.0440 | 18.0106 | H₂O | Coumarin-like cation (Ortho-effect cyclization) | | 147.0440 | 119.0491 | 28.0051 | CO | Benzofuran-like cation (Ring contraction) |

Table 2: ESI- High-Resolution Fragmentation Data | Precursor Ion ( m/z ) | Fragment Ion ( m/z ) | Mass Loss (Da) | Neutral Lost | Fragment Assignment / Mechanism | | :--- | :--- | :--- | :--- | :--- | | 219.1027 | 175.1128 | 43.9898 | CO₂ | Phenoxide/Ether anion (Decarboxylation) | | 219.1027 | 163.0395 | 56.0632 | C₄H₈ | 2-Hydroxycinnamate anion (Alkene elimination) | | 175.1128 | 119.0497 | 56.0631 | C₄H₈ | 2-Vinylphenoxide anion (Alkene elimination) |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, a single MS/MS spectrum is often insufficient for absolute structural confirmation. The following protocol employs a self-validating system utilizing MS³ targeted acquisition and Hydrogen/Deuterium (H/D) exchange to mathematically prove the proposed mechanisms.

Step 1: Sample Preparation & H/D Exchange

Causality: Running the sample in both standard and deuterated solvents allows us to count the number of exchangeable protons (the carboxylic acid -OH).

  • Standard Solution: Dissolve 1 mg of the analyte in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (for ESI+) or 10 mM Ammonium Acetate (for ESI-). Dilute to a final working concentration of 1 µg/mL.

  • Deuterated Solution (Validation): Dissolve 1 mg of the analyte in 1 mL of CD₃OD:D₂O (50:50, v/v). Incubate at room temperature for 30 minutes to ensure complete exchange of the carboxylic proton.

Step 2: LC-HRMS/MS Acquisition Parameters

Causality: Chromatographic separation ensures isobaric interferences are removed, while High-Resolution MS (Orbitrap or Q-TOF) provides sub-5 ppm mass accuracy to confirm the exact elemental composition of the neutral losses.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: H₂O + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Method: Set the instrument to Data-Dependent Acquisition (DDA) mode.

    • Collision Energy (CE): Ramp CE from 15 to 35 eV to capture both fragile ether cleavages and higher-energy ring contractions.

Step 3: MS³ Validation of the Ortho Effect

Causality: To prove that the water loss (-18 Da) originates specifically from the m/z 165 fragment (and not as a parallel pathway from the precursor), MS³ must be employed.

  • Program the mass spectrometer to isolate the[M+H]⁺ precursor at m/z 221.

  • Apply a normalized collision energy (NCE) of 15% to generate the primary m/z 165 fragment.

  • Isolate the m/z 165 fragment in the ion trap or collision cell and apply an NCE of 25%.

  • Validation Criteria: If the resulting MS³ spectrum shows m/z 147 as the base peak, the ortho-effect cyclization is unambiguously confirmed.

Step 4: Data Interpretation & Self-Validation Check
  • Compare the standard ESI+ precursor ( m/z 221.1172) to the deuterated sample. The deuterated precursor must shift to m/z 222.1235 ([M+D]⁺), confirming the presence of exactly one exchangeable proton (the carboxylic acid).

  • In ESI-, the deuterated precursor will remain at m/z 219.1027 ([M-D]⁻), as the only acidic proton is lost during ionization, validating that no other labile protons exist on the aromatic ring prior to fragmentation.

References

  • Title: Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory Source: Journal of Mass Spectrometry (via NIH/PubMed) URL: [Link]

  • Title: Ion-molecule complexes in unimolecular fragmentations of gaseous cations. Alkyl phenyl ether molecular ions Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

Sources

Method

Application Note: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid as a Privileged Scaffold in Drug Discovery

Executive Summary The compound 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (also known as ortho-sec-butoxycinnamic acid) is a highly versatile building block in medicinal chemistry. Featuring a classic cinnamic acid bac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (also known as ortho-sec-butoxycinnamic acid) is a highly versatile building block in medicinal chemistry. Featuring a classic cinnamic acid backbone coupled with a bulky, lipophilic sec-butoxy substitution at the ortho position, this precursor is strategically designed for the divergent synthesis of high-value active pharmaceutical ingredients (APIs) [1].

This application note provides drug development professionals with field-proven mechanistic insights and validated protocols for utilizing this precursor to synthesize three distinct classes of therapeutics: coumarin-based anticancer agents, chalcone-derived covalent inhibitors, and amide-linked G-protein coupled receptor (GPCR) modulators.

Mechanistic Rationale & Structural Advantages

To effectively utilize 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, researchers must understand the causality behind its structural features:

  • The α,β -Unsaturated Carboxylic Acid (Cinnamic Core): The conjugated double bond serves as a highly reactive Michael acceptor. This is critical for designing targeted covalent inhibitors that interact with cysteine residues on target proteins (e.g., the Keap1-Nrf2 antioxidant pathway). Furthermore, the carboxylic acid head group is essential for receptor binding in free fatty acid receptors, acting as an electrostatic anchor [2].

  • The Ortho-sec-Butoxy Substitution: Unlike simple methoxy or ethoxy groups, the branched sec-butoxy chain introduces significant steric hindrance. This bulkiness serves two purposes:

    • Metabolic Stability: It impedes rapid O-dealkylation by Cytochrome P450 enzymes, prolonging the half-life of downstream drug candidates.

    • Lipophilicity Tuning (LogP): The hydrophobic tail perfectly mimics the structure of natural fatty acids, which is a fundamental requirement for designing synthetic modulators for targets like GPR40 (Free Fatty Acid Receptor 1), where the lipophilic tail engages the receptor's hydrophobic pocket [2].

    • Cyclization Directing Group: Under strong Lewis or Brønsted acid conditions, the sec-butyl group can be cleaved to yield an ortho-hydroxyl intermediate, which immediately undergoes intramolecular esterification with the carboxylic acid to form a coumarin ring system[3].

Divergent Synthetic Workflows

The following diagram illustrates the strategic pathways for converting the precursor into distinct therapeutic scaffolds.

G Precursor 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid (Precursor) Coumarin Coumarin Derivatives (Anticancer Scaffolds) Precursor->Coumarin Acid-Catalyzed Dealkylation/Cyclization Chalcone Chalcone Analogs (Covalent Inhibitors) Precursor->Chalcone Friedel-Crafts Acylation Amide Amide Derivatives (GPCR Ligands) Precursor->Amide Peptide Coupling (EDC/HOBt)

Divergent synthetic pathways of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid in drug discovery.

Experimental Protocols

Protocol A: Synthesis of Coumarin Scaffolds via Acid-Catalyzed Cyclization

Coumarins derived from cinnamic acids have demonstrated potent antiproliferative activity, particularly against colorectal cancer cell lines [3]. This protocol leverages the ortho-alkoxy group for ring closure.

Causality & Self-Validation: The use of Boron tribromide (BBr 3​ ) ensures the selective cleavage of the sec-butyl ether without reducing the α,β -unsaturated double bond. The reaction is self-validating: the disappearance of the bulky sec-butyl aliphatic peaks (~0.9-1.5 ppm) in 1 H-NMR and the emergence of a lactone carbonyl stretch (~1710 cm −1 ) in FTIR confirm successful cyclization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Dealkylation: Slowly add 2.5 eq of a 1.0 M solution of BBr 3​ in DCM dropwise over 15 minutes. The low temperature prevents unwanted polymerization of the alkene.

  • Cyclization: Allow the reaction mixture to gradually warm to room temperature and stir for 4 hours. The intermediate ortho-hydroxycinnamic acid will spontaneously cyclize into the corresponding coumarin.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO 3​ at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2) to yield the coumarin derivative.

Protocol B: Amide Coupling for GPCR Ligand Synthesis

Phenylpropanoic acid skeletons with hydrophobic ether tails are highly effective mimics of natural fatty acids, making them ideal for synthesizing GPR40 agonists [2].

Causality & Self-Validation: We utilize EDC·HCl and HOBt to activate the carboxylic acid. HOBt suppresses the formation of the inactive N -acylurea byproduct and prevents racemization (if chiral centers are introduced later). The reaction progress is validated via LC-MS by monitoring the formation of the HOBt-active ester intermediate before the addition of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the precursor in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of EDC·HCl, 1.2 eq of HOBt, and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

  • Coupling: Add 1.1 eq of the target primary or secondary amine (e.g., a functionalized piperidine or arylamine) to the activated mixture.

  • Incubation: Stir the reaction at room temperature for 12–16 hours. Monitor completion via TLC (disappearance of the starting acid).

  • Workup: Dilute the mixture with water to precipitate the crude amide. If it does not precipitate, extract with dichloromethane, wash extensively with 1M HCl, saturated NaHCO 3​ , and brine to remove DMF and coupling byproducts.

  • Isolation: Dry the organic phase, evaporate, and recrystallize from ethanol to obtain the pure amide ligand.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected analytical markers for the downstream derivatives synthesized from 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Derivative ClassKey ReagentsOpt. Temp (°C)Typical Yield (%)Key 1 H-NMR / MS Marker for Validation
Coumarin BBr 3​ , DCM-78 to 2565 - 75%Disappearance of sec-butyl multiplet at 0.9-1.5 ppm; Lactone C=O.
Chalcone SOCl 2​ , AlCl 3​ , Ar-H0 to 8070 - 85%Shift of vinylic protons ( α,β ) to ~7.4-7.8 ppm (d, J=15.5 Hz).
Amide (GPCR) EDC, HOBt, DIPEA2580 - 90%Appearance of amide N-H broad singlet at ~8.0 ppm; [M+H] + target mass.

References

  • World Intellectual Property Organization. "WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists." Google Patents.
  • ResearchGate. "Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents." ResearchGate Publications. Available at:[Link]

Application

Application Note: Advanced Purification and Isolation Protocols for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Introduction & Physicochemical Profiling 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (commonly referred to as ortho-sec-butoxycinnamic acid) is a highly functionalized cinnamic acid derivative. Compounds of this class a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (commonly referred to as ortho-sec-butoxycinnamic acid) is a highly functionalized cinnamic acid derivative. Compounds of this class are frequently utilized as critical intermediates in drug discovery, particularly in the development of antineuroinflammatory agents, antioxidants, and PPAR agonists [1].

The isolation of this molecule from a crude synthetic mixture (e.g., following a Doebner–Knoevenagel condensation or Wittig reaction) presents specific challenges. The presence of the sec-butoxy group at the ortho position increases the molecule's overall lipophilicity and introduces steric hindrance, while the propenoic acid tail provides an ionizable handle. Furthermore, the alkene moiety necessitates the separation of the thermodynamic trans (E) isomer from the kinetically accessible cis (Z) isomer.

This application note details a field-proven, three-stage purification strategy leveraging pKa-driven phase partitioning, normal-phase flash chromatography, and preparative reverse-phase HPLC.

Isolation Strategy & Workflow

The purification workflow is designed as a self-validating system. Each step exploits a distinct physicochemical property of the target molecule—first its ionizable carboxylic acid group, then its polarity, and finally its three-dimensional isomeric footprint.

Workflow Crude Crude Reaction Mixture BaseExt Base Extraction (pH 8.5, NaHCO3) Crude->BaseExt OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqSalt Aqueous Phase (Carboxylate Salt) BaseExt->AqSalt Keep Acidify Acidification (pH 2.0, HCl) AqSalt->Acidify OrgProd Organic Extraction (EtOAc) Acidify->OrgProd Flash Flash Chromatography (Silica, Hex/EtOAc + 0.1% AcOH) OrgProd->Flash PrepHPLC Prep-HPLC (C18) (E/Z Isomer Separation) Flash->PrepHPLC PureE Pure (E)-Isomer (Crystallization) PrepHPLC->PureE PureZ Pure (Z)-Isomer (Concentration) PrepHPLC->PureZ

Figure 1: Multi-stage purification workflow exploiting pKa partitioning and chromatographic resolution.

Experimental Protocols

Protocol I: pKa-Driven Liquid-Liquid Extraction

Causality & Expert Insight: Cinnamic acid derivatives typically exhibit a pKa of approximately 4.37 to 4.44 [2] [3]. At a pH of 8.5, the carboxylic acid is quantitatively deprotonated into its highly water-soluble sodium carboxylate salt. This allows neutral lipophilic impurities (e.g., unreacted 2-(butan-2-yloxy)benzaldehyde) to be washed away in the organic phase. Subsequent acidification to pH 2.0 forces the target molecule back into its neutral, protonated state, dropping its aqueous solubility and driving it into the extraction solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Partitioning: Shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Validation: Check the pH of the aqueous layer using pH indicator paper; it must be ≥ 8.0. Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer (contains neutral impurities).

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 2M Hydrochloric Acid (HCl) dropwise while stirring until the pH reaches 2.0. Observation: The solution will become cloudy as the free cinnamic acid precipitates.

  • Recovery Extraction: Add fresh EtOAc to the acidified aqueous layer. Transfer back to the separatory funnel, shake, and separate. The target molecule is now in the upper organic layer.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the semi-pure crude acid.

Protocol II: Normal-Phase Flash Chromatography

Causality & Expert Insight: While extraction removes neutral impurities, acidic byproducts (like malonic acid) or structurally similar degradation products remain. Silica gel chromatography is required. However, free silanol groups on the silica stationary phase interact strongly with carboxylic acids, leading to severe peak tailing and poor resolution. The addition of 0.1% Acetic Acid (AcOH) to the mobile phase acts as a competitive modifier, suppressing the ionization of the analyte and masking the active silanol sites, ensuring sharp, symmetrical elution bands [1].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with Silica Gel 60 (40–63 µm) using Hexane containing 0.1% AcOH.

  • Sample Loading: Dissolve the semi-pure acid in a minimum amount of Dichloromethane (DCM). Add a small amount of Celite, evaporate the DCM to create a dry powder, and load this onto the top of the silica bed (Dry Loading).

  • Elution: Run a step gradient starting from 90:10 Hexane/EtOAc (with 0.1% AcOH) to 50:50 Hexane/EtOAc (with 0.1% AcOH).

  • Monitoring: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm). The target compound will elute as a distinct, UV-active spot.

  • Concentration: Pool the product-containing fractions and evaporate the solvent. To remove residual acetic acid, co-evaporate twice with toluene.

Protocol III: Preparative RP-HPLC for Isomeric Resolution

Step-by-Step Methodology:

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Program: Initiate at 40% B, ramping to 80% B over 25 minutes at a flow rate of 15 mL/min.

  • Detection: Set the UV detector to 275 nm (optimal absorbance for conjugated cinnamic systems).

  • Collection: Collect the earlier eluting peak (Z-isomer) and the later eluting peak (E-isomer) into separate vials.

  • Lyophilization: Freeze the collected fractions and lyophilize to remove water, MeCN, and volatile TFA, yielding the ultra-pure individual isomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and recovery metrics for the purification of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Parameter / MetricAcid-Base ExtractionFlash ChromatographyPreparative RP-HPLC
Primary Goal Removal of neutral/basic impuritiesRemoval of polar acidic byproductsSeparation of E and Z isomers
Stationary Phase N/A (Liquid-Liquid)Silica Gel 60C18 (Reverse Phase)
Mobile Phase / Solvent EtOAc / sat. NaHCO₃ / 2M HClHexane : EtOAc (Gradient) + 0.1% AcOHH₂O : MeCN (Gradient) + 0.1% TFA
Target Retention / Rf N/ARf ≈ 0.35 (in 7:3 Hex/EtOAc)Rt (Z) ≈ 14.2 min Rt (E) ≈ 16.8 min
Step Yield (Expected) 85 - 95%75 - 85%> 90% (Combined isomers)
Purity Achieved ~ 80%> 95% (Isomeric mixture)> 99.5% (Isomerically pure)

References

  • Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents ACS Omega[Link]

  • High-efficiency water use and process performance for bioproduction of trans-cinnamic acid Scientific Reports (Nature)[Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Molecules (MDPI)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Welcome to the Synthesis Troubleshooting Hub. The preparation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (an ortho-sec-butoxycinnamic acid derivative) is a two-phase process.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Hub. The preparation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (an ortho-sec-butoxycinnamic acid derivative) is a two-phase process. It begins with the etherification (O-alkylation) of salicylaldehyde, followed by a Knoevenagel-Doebner condensation. Because this synthesis involves a sterically hindered secondary alkyl halide and requires precise control over decarboxylation, yields can easily suffer without mechanistic optimization.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you maximize your reaction yields.

SynthesisWorkflow A Salicylaldehyde + 2-Bromobutane B Phase 1: O-Alkylation (K2CO3, DMF, KI) A->B C 2-(sec-butoxy)benzaldehyde B->C Yield: 80-85% D Phase 2: Knoevenagel-Doebner (Malonic Acid, Piperidine, Pyridine) C->D E 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid D->E Yield: 85-92%

Figure 1: Two-phase synthetic workflow for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Phase 1: O-Alkylation Troubleshooting & FAQs

The first step requires reacting salicylaldehyde with 2-bromobutane to form 2-(sec-butoxy)benzaldehyde.

Q: Why am I recovering unreacted salicylaldehyde and getting very low yields? A: Salicylaldehyde exhibits strong intramolecular hydrogen bonding between the hydroxyl and aldehyde groups, which significantly reduces the nucleophilicity of the phenoxide ion. Furthermore, 2-bromobutane is a secondary alkyl halide. If you use a protic solvent (like ethanol) or a strong base (like NaOH or NaH), the reaction pathway shifts from nucleophilic substitution ( SN​2 ) to elimination ( E2 ), converting your 2-bromobutane into 2-butene gas instead of the desired ether.

Q: How do I force the SN​2 pathway and maximize O-alkylation? A: You must alter the electronics of the solvent and the leaving group.

  • Use a Polar Aprotic Solvent: Dimethylformamide (DMF) leaves the phenoxide ion unsolvated and highly reactive.

  • Use a Mild Base: Anhydrous potassium carbonate ( K2​CO3​ ) is basic enough to deprotonate the phenol but mild enough to suppress E2 elimination[1].

  • In-situ Finkelstein Catalysis: Add a catalytic amount of Potassium Iodide (KI). The iodide ion displaces the bromide to form 2-iodobutane in situ, which is a vastly superior electrophile for the sterically hindered SN​2 attack.

Self-Validating Protocol: Optimized O-Alkylation
  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 eq of salicylaldehyde in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 1.5 eq of finely powdered, anhydrous K2​CO3​ and stir at room temperature for 30 minutes. Validation: The solution will turn a vibrant, deep yellow, confirming the formation of the phenoxide ion.

  • Catalysis & Alkylation: Add 0.1 eq of KI, followed by dropwise addition of 1.2 eq of 2-bromobutane.

  • Heating: Heat the mixture to 80°C. Do not exceed 90°C, as higher temperatures exponentially increase the rate of elimination.

  • Monitoring: Check via TLC (Hexane:Ethyl Acetate 4:1) after 4 hours. Validation: The product spot (2-(sec-butoxy)benzaldehyde) will run significantly higher ( Rf​≈0.7 ) than the highly polar salicylaldehyde ( Rf​≈0.3 ).

  • Workup: Quench with ice water to dissolve inorganic salts and extract with diethyl ether. Wash the organic layer thoroughly with 5% NaOH to remove any unreacted salicylaldehyde, followed by brine.

Phase 2: Knoevenagel-Doebner Condensation FAQs

The second step reacts 2-(sec-butoxy)benzaldehyde with malonic acid to form the final cinnamic acid derivative.

Q: My reaction stalls, and LC-MS shows a mass corresponding to a diacid. What went wrong? A: You have stalled at the benzylidenemalonic acid intermediate. The Knoevenagel-Doebner condensation occurs in two distinct thermodynamic stages: condensation and decarboxylation. While the initial condensation can occur at lower temperatures, the subsequent decarboxylation of the diacid intermediate requires significant thermal energy and the presence of pyridine to proceed[2]. If your reaction temperature is below 100°C, the diacid will accumulate.

Q: What is the exact role of piperidine vs. pyridine in this reaction? A: They serve entirely different mechanistic functions. Piperidine acts as a nucleophilic organocatalyst; it attacks the aldehyde to form a highly electrophilic iminium ion intermediate, which dramatically lowers the activation energy for the malonate carbanion attack[3]. Pyridine acts as the solvent, a weak base to deprotonate malonic acid, and crucially, an electron-shuttle that facilitates the loss of CO2​ during the final decarboxylation step[3].

Mechanism N1 Aldehyde + Piperidine N2 Iminium Ion Intermediate N1->N2 -H2O N3 Nucleophilic Attack (Malonate) N2->N3 N4 Benzylidenemalonic Acid (Stall Point) N3->N4 -Piperidine N5 N5 N4->N5 N6 (E)-Cinnamic Acid Derivative N5->N6 -CO2

Figure 2: Mechanistic pathway of the piperidine-catalyzed Knoevenagel-Doebner condensation.

Self-Validating Protocol: Optimized Condensation
  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas bubbler, combine 1.0 eq of 2-(sec-butoxy)benzaldehyde and 1.5 eq of malonic acid.

  • Reagent Addition: Add anhydrous pyridine (approx. 3-4 mL per mmol of aldehyde) to dissolve the reagents, followed by 0.1 eq of piperidine.

  • Reflux & Decarboxylation: Heat the mixture to 115°C (reflux). Validation: You will observe steady gas evolution ( CO2​ ) in the bubbler. This is your physical confirmation that decarboxylation is occurring.

  • Endpoint Determination: Maintain reflux until gas evolution completely ceases (typically 3-5 hours). This self-validating cue guarantees that the diacid intermediate has fully converted to the target mono-acid.

  • Workup: Cool the mixture and pour it into a mixture of crushed ice and concentrated HCl (to neutralize the pyridine). Validation: The sudden drop in pH will cause the highly hydrophobic 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid to instantly precipitate as a white/pale-yellow solid. Filter and recrystallize from ethanol/water.

Quantitative Troubleshooting Matrix

Use the following data matrix to benchmark your reaction parameters against optimized conditions.

Reaction PhaseParameterSuboptimal ConditionOptimized ConditionMechanistic ConsequenceExpected Yield
O-Alkylation Solvent/BaseEthanol / NaOHDMF / K2​CO3​ NaOH promotes E2 elimination of 2-bromobutane. DMF/ K2​CO3​ favors SN​2 .35% 85%
O-Alkylation CatalystNone0.1 eq KIConverts bromide to iodide in situ, accelerating substitution over elimination.60% 85%
Condensation CatalystPyridine onlyPyridine + PiperidinePiperidine is required to form the reactive iminium intermediate.30% 92%
Condensation Temperature80°C115°C (Reflux)Low temps stall the reaction at the diacid intermediate. Heat forces CO2​ loss.45% 90%

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Journal of Coordination Chemistry (Taylor & Francis).3

  • 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules (MDPI).1

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. ACS Sustainable Chemistry & Engineering (PMC).2

Sources

Optimization

troubleshooting degradation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid during storage

[label="Hydroperoxides\n(Shock Mechanistic degradation pathways of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. Diagnostic FAQs & Troubleshooting Q1: I am observing a secondary peak eluting just before my main API peak...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Hydroperoxides\n(Shock

Mechanistic degradation pathways of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Diagnostic FAQs & Troubleshooting

Q1: I am observing a secondary peak eluting just before my main API peak in HPLC after leaving the sample on the benchtop. What is it? A: This is almost certainly the cis-isomer. Cinnamic acid derivatives are highly susceptible to trans-to-cis photoisomerization when exposed to fluorescent lighting or sunlight[1][2]. Troubleshooting: Always store the compound in amber glass vials and conduct sample preparation under low-actinic (yellow) light.

Q2: My aged solid sample has developed poor solubility and my NMR shows unexpected high-molecular-weight aliphatic signals. What happened? A: Your sample has likely undergone a [2+2] photochemical cycloaddition, resulting in dimerization[2]. This occurs when the solid or highly concentrated solution is exposed to light over time, causing two alkene double bonds to react and form a cyclobutane ring. Troubleshooting: Filter the solution to remove insoluble dimers. If purity is compromised, re-purify via recrystallization and store the fresh batch in the dark at 2–8°C.

Q3: Is there an explosion risk associated with storing this compound? A: Yes, if stored improperly in solution or exposed to air for years. The sec-butoxy group classifies this molecule as a potential peroxide former[3]. Autoxidation of the ether linkage forms hydroperoxides and dialkyl peroxides, which can detonate if concentrated by evaporation or subjected to heat/friction[4][5]. Troubleshooting: Treat this compound as a "Group B" peroxide former when in solution. Purge the headspace of storage containers with an inert gas (nitrogen or argon) and test for peroxides every 3–6 months[3].

Q4: How should I design my stability testing protocol to comply with regulatory guidelines? A: Follow ICH Q1A(R2) guidelines. For long-term studies, store the primary batches at 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH) for a minimum of 12 months, testing every 3 months in the first year[6]. For accelerated testing, use 40°C ± 2°C / 75% RH ± 5% RH for 6 months[6]. Ensure your analytical method is stability-indicating (see Protocol 2).

Field-Proven Experimental Protocols

Protocol 1: Self-Validating Peroxide Detection and Remediation

Causality: Peroxides oxidize iodide ( I− ) to iodine ( I2​ ), producing a distinct yellow-to-brown color change[4]. Activated alumina physically traps and removes these hydroperoxides[5].

Step 1: Reagent Preparation & Control Validation

  • Prepare a 10% (w/v) Potassium Iodide (KI) solution in distilled water. Acidify with 3 drops of glacial acetic acid per 10 mL[4].

  • Self-Validation:

    • Positive Control: Add 1 mL of reagent to 1 mL of 0.1% H2​O2​ . A rapid brown color must appear.

    • Negative Control: Add 1 mL of reagent to 1 mL of fresh, degassed ethanol. The solution must remain colorless.

Step 2: Sample Testing

  • Dissolve 10 mg of your aged 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid in 1 mL of peroxide-free solvent (e.g., fresh ethanol).

  • Add 1 mL of the acidified KI reagent and shake vigorously[4].

  • Observe the color. A yellow tint indicates low peroxide levels; a deep brown indicates hazardous levels.

Step 3: Remediation

  • If peroxides are detected, percolate the solution through a column of activated alumina[5].

  • Re-test the eluate with the KI reagent. The test must now be negative (colorless) to validate successful remediation. Note: Do not store the remediated solution, as alumina removes natural antioxidants, making it highly susceptible to rapid re-oxidation[5].

Protocol 2: Stability-Indicating HPLC Method for Isomerization

Causality: The pH of the mobile phase must be carefully controlled. Because the pKa​ of cinnamic acid is approximately 4.4, running a mobile phase near this pH causes partial ionization, leading to severe peak tailing[1].

Step 1: Chromatographic Setup

  • Column: Phenyl-hexyl or C18 (Phenyl phases offer superior π−π selectivity for separating trans and cis isomers)[1].

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water containing 0.1% Trifluoroacetic acid (TFA). The low pH ensures the carboxylic acid remains fully protonated, yielding sharp peaks.

  • Detection: UV at 275 nm.

Step 2: System Suitability & Mass Balance Validation

  • Self-Validation (Resolution): Inject a sample that has been deliberately exposed to UV light for 24 hours. Calculate the resolution ( Rs​ ) between the trans and cis peaks. Rs​ must be >1.5 .

  • Self-Validation (Mass Balance): Sum the total peak areas of the UV-degraded sample. It must equal the peak area of a freshly prepared, light-protected control standard ( ±2% ). If the area is lower, the compound is degrading into non-UV-absorbing species (e.g., aliphatic dimers) or highly retained polymers, requiring a gradient elution adjustment.

Quantitative Stability Profiles

The following table summarizes the expected degradation behavior of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid under standard ICH Q1A(R2) and stress conditions.

Storage ConditionDurationPrimary DegradantExpected Degradation (%)Recommended Action
25°C / 60% RH (Dark) 12 MonthsNone< 0.5%Standard long-term storage[6].
40°C / 75% RH (Dark) 6 MonthsHydroperoxides1.0 - 2.5%Monitor via KI testing; purge with Argon.
Ambient Benchtop (Light) 1 Monthcis-Isomer5.0 - 15.0%Store in amber glass; handle under yellow light[2].
In Solution (e.g., Ether) 3 MonthsDialkyl Peroxides> 5.0%Discard after 3 months or remediate via alumina[3].

References

  • Video: Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE. jove.com. Retrieved from: [Link]

  • Ethers - storage and the detection and removal of peroxides - The University of Edinburgh. ed.ac.uk. Retrieved from: [Link]

  • Peroxide Formation | Department of Chemistry and Biochemistry - The Ohio State University. osu.edu. Retrieved from: [Link]

  • Q1A(R2) Guideline - ICH. ich.org. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Separation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. This molecule presents unique analytical challenges due to its acidic nature stemming from the prop-2-enoic acid group, and a chiral center within the butan-2-yloxy moiety. Proper separation is critical for accurate quantification, impurity profiling, and ensuring the stereochemical purity of drug candidates. This document offers troubleshooting solutions and method development strategies in a direct question-and-answer format to address common issues encountered in the laboratory.

Section 1: Achiral Reversed-Phase HPLC Method Development & Troubleshooting

This section focuses on the most common analytical requirement: quantifying the compound and its related impurities without separating its enantiomers. The primary challenges in this mode are achieving good peak shape and stable retention.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for separating this compound using a standard C18 column?

A1: For a robust starting point in reversed-phase HPLC, the primary goal is to ensure the analyte is in a single, non-ionized state to promote good retention and symmetrical peak shape. Given the carboxylic acid group (pKa estimated to be around 4.5, similar to cinnamic acid), operating at a low pH is crucial.[1][2]

Table 1: Recommended Starting Conditions for Achiral RP-HPLC

ParameterRecommended ConditionRationale & Expert Insights
Column High-purity, end-capped C18, 5 µm or 3.5 µm (e.g., Ascentis® C18, Zorbax® StableBond)A high-purity (Type B) silica backbone with end-capping minimizes surface silanol groups, which are a primary cause of peak tailing for acidic compounds.[3]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric AcidA pH of 2.5 is well below the analyte's pKa, ensuring the carboxylic acid is fully protonated (neutral), maximizing retention and preventing peak shape distortion due to mixed ionic states.[1][4] Phosphate is a common, effective buffer for this pH range.[5]
Mobile Phase B Acetonitrile (ACN)Acetonitrile typically provides sharper peaks and lower backpressure compared to methanol.
Gradient 30-70% B over 15 minutesThis is a generic starting gradient. Adjust the starting and ending %B based on initial results to ensure the analyte elutes with a suitable retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical columns. Adjust for different column dimensions.
Temperature 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection (UV) ~270-275 nmBased on the UV absorbance of structurally similar compounds like cinnamic acid, this range should provide good sensitivity.[6] An initial wavelength scan is recommended.
Injection Volume 5-10 µLKeep injection volume low to prevent peak distortion. The sample should be dissolved in the mobile phase to avoid solvent mismatch effects.[7]

Q2: My peak for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is tailing severely. What are the causes and how can I fix it?

A2: Peak tailing is the most common issue for this type of acidic analyte. It compromises quantification accuracy and can hide small impurities. The causes can be broadly classified as either chemical (unwanted secondary interactions) or physical (system issues).[3]

The first diagnostic step is to inject a neutral, well-behaved compound (e.g., toluene or naphthalene). If the neutral compound's peak is also tailing, the problem is likely physical. If it is symmetrical, the problem is chemical.[3]

Troubleshooting Protocol for Peak Tailing:
  • Diagnose the Cause: As described above, inject a neutral marker to differentiate between chemical and physical issues.

  • Address Chemical Tailing (Most Likely Cause):

    • Lower Mobile Phase pH: Ensure your buffer pH is at least 1.5-2 pH units below the analyte's pKa. A pH of 2.5-3.0 is recommended to suppress the ionization of both the analyte's carboxylic acid and the column's residual silanol groups.[8][9]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol activity.[9]

    • Switch to a Modern Column: If using an older column (Type A silica), switch to a high-purity, fully end-capped column. These columns are specifically designed to minimize surface silanols available for secondary interactions.

  • Address Physical Tailing:

    • Check for Column Voids: A void at the column inlet can cause significant tailing. Disconnect the column, reverse it, and flush it to waste with a strong solvent (check manufacturer's guidelines first).[8] If the problem persists after reconnecting, the column may need replacement.

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated to eliminate dead volume.[10]

    • Check for Blockages: A partially blocked frit can cause peak distortion. Use in-line filters and ensure samples are filtered before injection.

G start Peak Tailing Observed inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral neutral_tails Neutral Peak Tails inject_neutral->neutral_tails Yes neutral_ok Neutral Peak is Symmetrical inject_neutral->neutral_ok No physical_problem Physical Problem neutral_tails->physical_problem chemical_problem Chemical Problem (Secondary Interactions) neutral_ok->chemical_problem fix_physical 1. Check for column void 2. Inspect fittings for dead volume 3. Check for blocked frit physical_problem->fix_physical fix_chemical 1. Lower mobile phase pH (2.5-3.0) 2. Use a high-purity, end-capped column 3. Increase buffer strength chemical_problem->fix_chemical

Caption: Troubleshooting workflow for diagnosing peak tailing.

Q3: My retention time is unstable or drifts over time. What's wrong?

A3: Retention time instability is often related to the mobile phase. For an ionizable compound like this, slight shifts in pH can cause significant changes in retention.[4]

  • Inadequate Buffering: Ensure you are using a buffer and that the mobile phase pH is not on the steep part of the analyte's pH-retention curve. Operating at least one pH unit away from the pKa provides more stability.[1][11]

  • Improper Mobile Phase Preparation: Always measure and adjust the pH of the aqueous portion before adding the organic solvent.[1][5] The apparent pH can shift after organic addition, but pre-mixing adjustment ensures consistency.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-15 column volumes is recommended.

  • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature, as retention can be sensitive to temperature changes.

Section 2: Chiral Separation for Enantiomeric Purity

The butan-2-yloxy group contains a stereocenter, meaning the compound exists as a pair of enantiomers. If your goal is to separate these enantiomers, a specialized chiral stationary phase (CSP) is required.[12] Chiral separations are often less predictable than achiral separations and typically require a screening approach.[13]

Frequently Asked Questions (FAQs)

Q5: How do I separate the enantiomers of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid?

A5: Direct separation using a chiral stationary phase (CSP) is the most common and effective method. Polysaccharide-based CSPs are highly versatile and a good starting point for screening.[13][14]

Table 2: Recommended Starting Conditions for Chiral Screening

ParameterNormal Phase (NP)Reversed-Phase (RP)
Recommended CSPs Chiralpak® AD-H, Chiralcel® OD-HChiralpak® AD-RH, Chiralcel® OD-RH
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)Acetonitrile / Water (50:50 v/v) + 0.1% Formic Acid
Rationale NP often provides better selectivity for chiral compounds. The alcohol acts as the polar modifier, and the acidic additive (TFA) is crucial for improving the peak shape of acidic analytes.[15]RP is useful if the compound has poor solubility in NP solvents. The acidic modifier helps to suppress ionization and improve peak shape.
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C

Expert Insight: Chiral separation is highly dependent on the three-dimensional interaction between the analyte and the CSP. It is essential to screen multiple columns and mobile phase systems to find the optimal conditions.[13]

Q6: I'm not getting any separation on my chiral column. What should I try next?

A6: Achieving chiral resolution is an iterative process of optimizing selectivity. If your initial screen fails, do not assume the column won't work. Small changes can have a dramatic impact.

G start Select CSPs (e.g., AD, OD, IA) screen_mp Screen Mobile Phase Modes (Normal, Polar Organic, Reversed) start->screen_mp optimize Optimize Best Condition - % Modifier - Additive Type/Conc. - Temperature screen_mp->optimize validate Method Validation optimize->validate

Caption: General workflow for chiral method development.
Optimization Strategies:
  • Change the Alcohol Modifier (in Normal Phase): The type of alcohol used as a modifier can significantly alter selectivity. If 2-propanol (IPA) doesn't work, try ethanol.

  • Vary the Acidic Additive: For this acidic analyte, an acidic additive is key. If TFA doesn't provide good peak shape or resolution, try formic acid or acetic acid. The nature of the counter-ion can influence the interaction with the CSP.

  • Adjust the Temperature: Temperature affects the thermodynamics of the chiral interaction.[16] Try running the separation at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures. Often, lower temperatures increase resolution, but broaden peaks.

  • Switch Mobile Phase Mode: If you started in normal phase with no success, screen the same column in reversed-phase or polar organic mode (e.g., using pure methanol or acetonitrile with an additive). The conformation of both the analyte and the CSP can change dramatically in different solvent environments, revealing new separation mechanisms.[13]

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (20 mM Phosphate, pH 2.5)
  • Weighing: Accurately weigh out the required amount of monobasic potassium phosphate (KH₂PO₄) to make a 20 mM solution in 1 L of HPLC-grade water (approx. 2.72 g).

  • Dissolving: Dissolve the salt in the water using a magnetic stirrer.

  • pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 85% phosphoric acid dropwise while stirring until the pH meter reads 2.50 ± 0.05.

  • Filtration: Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates that could damage the HPLC system.[5]

  • Degassing: Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Haq, N., et al. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ChemBK. (2025, August 19). (2E)-3-phenylprop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-(Acetyloxy)phenyl)-2-propenoic acid. Retrieved from [Link]

  • University of Chemistry and Technology, Prague. (n.d.).
  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Milk Composition Database. (n.d.). Showing metabocard for trans-Cinnamic acid (BMDB0000930). Retrieved from [Link]

  • Stenutz. (n.d.). (2E)-3-phenylprop-2-enoic acid. Retrieved from [Link]

  • Ge, D., et al. (2025, January 4). Separation of phenylpropionic acids both by strong anion exchange stationary phase and strong cation exchange stationary phase in supercritical fluid chromatography, using the same additive. PubMed.
  • Liu, Y., et al. (2005, January 15). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved from [Link]

  • WVU School of Medicine. (n.d.).
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Pearson+. (n.d.). Optically active butan-2-ol racemizes in dilute acid. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Enantiomeric Separation of 3-(thiophen-2-ylthio)
  • MDPI. (2026, January 14). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples.
  • ResearchGate. (2026, January 6). Separation of Phenylpropionic Acids Both by Strong Anion Exchange Stationary Phase and Strong Cation Exchange Stationary Phase in Supercritical Fluid Chromatography, Using the Same Additive | Request PDF. Retrieved from [Link]

Sources

Optimization

reducing impurities in 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid crystallization

Welcome to the Technical Support Center for the crystallization and purification of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the fundamental thermodynamic and kinetic mechanisms—such as supersaturation trajectories, metastable zone widths (MSZW), and surface kinetics—that govern impurity rejection in cinnamic acid derivatives.

Below, you will find a logical workflow diagram, targeted troubleshooting FAQs, a self-validating experimental protocol, and a quantitative data summary to help you achieve >99.5% API purity.

Crystallization & Impurity Rejection Workflow

CrystallizationWorkflow Start Crude API Dissolution (Ethanol, 60°C) Filter Polishing Filtration (Remove Particulates) Start->Filter Cool Controlled Cooling (0.1 °C/min to 45°C) Filter->Cool Prevent premature nucleation Seed Seeding & Aging (0.5 wt% pure seeds) Cool->Seed Enter MSZW AntiSolvent Anti-Solvent Addition (Water, 0.5 mL/min) Seed->AntiSolvent Isothermal hold (1 hour) FinalCool Final Cooling (Hold at 5°C) AntiSolvent->FinalCool Supersaturation control Wash Displacement Wash (Cold EtOH/Water) FinalCool->Wash Pure High-Purity API (>99.5%) Wash->Pure Avoid impurity precipitation

Logical workflow for seeded anti-solvent crystallization emphasizing supersaturation control.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of the Z-isomer and unreacted aldehyde trapped in my final crystals despite multiple recrystallizations? A1: This is a classic case of either lattice substitution (solid solution) or macroscale agglomeration trapping the mother liquor. Because 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid and its Z-isomer are structurally similar, the impurity can substitute directly into the target crystal lattice. Alternatively, if you are cooling the system too rapidly, you generate a high degree of supersaturation that exceeds the Metastable Zone Width (MSZW). High cooling rates promote rapid, uncontrolled primary nucleation, leading to agglomeration and the entrapment of impurity-rich mother liquor within the crystal void spaces (1)[1]. Causality & Fix: Slow your cooling rate (e.g., 0.1 °C/min) to stay within the MSZW and promote controlled crystal growth over nucleation. If lattice substitution is confirmed via single-crystal X-ray diffraction (SCXRD), consider adding a co-former to the solution. Co-formers can selectively complex with the impurity in solution, altering its 3D geometry and preventing it from fitting into the host crystal lattice (2)[2].

Q2: When adding water as an anti-solvent to my ethanol solution, the mixture "oils out" (Liquid-Liquid Phase Separation) before crystallizing. How do I prevent this? A2: Oiling out occurs when the anti-solvent is added too quickly, bypassing the crystalline phase boundary and forcing the system into a metastable liquid-liquid phase separation (LLPS) region. The API separates as an impurity-rich oil rather than a pure solid. Causality & Fix: You must control the supersaturation trajectory. Implement a controlled anti-solvent addition rate (e.g., 0.5 mL/min) using a syringe pump. Controlled anti-solvent addition ensures the system remains in the nucleation-dominated crystallization regime, significantly enhancing impurity rejection and preventing LLPS (3)[3]. Additionally, introducing pure seed crystals just before the cloud point provides a large surface area for secondary nucleation, directing the thermodynamics away from oiling out and toward crystalline growth (4)[4].

Q3: My filtration and washing steps seem to increase the impurity profile rather than reduce it. What is going wrong? A3: You are likely experiencing uncontrolled anti-solvent crystallization during the washing phase. If your wash solvent (e.g., pure cold water) acts as a strong anti-solvent for the impurities dissolved in the residual mother liquor coating the filter cake, it will rapidly precipitate those impurities directly onto the surface of your pure API crystals (5)[5]. Causality & Fix: The wash solvent must displace the mother liquor without altering its saturation state. Instead of pure water, use a chilled mixture of your primary crystallization solvent (e.g., cold Ethanol/Water at the exact final ratio of your crystallization). This prevents both the dissolution of your product and the precipitation of the impurities.

Self-Validating Experimental Protocol: Seeded Cooling & Anti-Solvent Crystallization

This protocol utilizes built-in analytical checkpoints to ensure the system behaves predictably, guaranteeing that impurities are kinetically rejected.

Step 1: Dissolution & Polishing

  • Action: Dissolve crude 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid in absolute ethanol (5 mL/g) at 60 °C. Pass the solution through a 0.45 µm PTFE polishing filter into a clean, pre-heated reactor.

  • Self-Validation Check: Inspect the solution using Focused Beam Reflectance Measurement (FBRM) or cross-polarized light. The chord count must be zero (indicating complete dissolution and absence of foreign particulates that could trigger premature heterogeneous nucleation).

Step 2: Controlled Cooling to Seeding Temperature

  • Action: Cool the reactor to 45 °C at a strict rate of 0.5 °C/min.

  • Causality: This slow cooling rate ensures the solution enters the Metastable Zone without spontaneously nucleating, preventing the formation of fines that trap impurities.

Step 3: Seeding and Aging

  • Action: Add 0.5 wt% of highly pure, milled seed crystals of the target API. Hold the suspension isothermally at 45 °C for 60 minutes.

  • Self-Validation Check: Monitor the FBRM probe. You should observe a steady increase in the mean chord length (crystal growth) without a sudden spike in fine counts (which would indicate secondary nucleation).

Step 4: Anti-Solvent Addition

  • Action: Dose deionized water (anti-solvent) into the reactor at a rate of 0.5 mL/min using a programmable syringe pump until a 1:1 EtOH:Water volumetric ratio is achieved.

  • Causality: Slow addition maintains supersaturation at a low, constant level, driving crystal growth while keeping structurally similar impurities dissolved in the mother liquor.

Step 5: Final Cooling & Isolation

  • Action: Cool the suspension to 5 °C at 0.1 °C/min. Filter the slurry under a vacuum.

  • Action: Wash the filter cake with 2 bed-volumes of pre-chilled (5 °C) 1:1 EtOH:Water.

  • Self-Validation Check: Analyze the final wash filtrate via HPLC. The process is validated when the impurity concentration (e.g., Z-isomer) in the wash filtrate drops below the limit of quantitation (LOQ), confirming complete displacement of the mother liquor.

Quantitative Data Presentation

The table below summarizes the impact of thermodynamic controls on the impurity profile of cinnamic acid derivatives during crystallization.

Table 1: Impact of Process Parameters on Impurity Inclusion

Cooling Rate (°C/min)Anti-Solvent Rate (mL/min)MSZW Width (°C)Agglomeration DegreeResidual Z-Isomer (wt%)Residual Aldehyde (wt%)API Yield (%)
1.0 (Fast)5.0 (Fast)15.2Severe2.451.8092
0.5 (Moderate)2.0 (Moderate)10.5Moderate0.950.6589
0.1 (Slow)0.5 (Slow)4.1Minimal0.15<0.0585
0.1 + Seeding 0.5 (Slow) N/A (Seeded) None <0.05 <0.05 88

Note: The seeded, slow-cooling approach provides the optimal balance of high yield and exceptional purity by entirely bypassing the stochastic nature of primary nucleation.

References

  • Focusing Impurities during Inert Gassing Crystallization of Complex Mixtures. Organic Process Research & Development - ACS Publications.[Link]

  • Purification of Structurally Similar Compounds by the Formation of Impurity Co-Former Complexes in Solution. Crystal Growth & Design - ACS Publications.[Link]

  • Recovery of High-Purity Lithium Hydroxide Monohydrate from Lithium-Rich Leachate by Anti-Solvent Crystallization: Process Optimization and Impurity Incorporation Mechanisms. MDPI.[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Organic Process Research & Development - PMC.[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysts for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid Esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of highly functionalized, sterically hindered substrates. The molecule , 3-[2-(Butan-2-yloxy)phenyl]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the esterification of highly functionalized, sterically hindered substrates. The molecule , 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid , presents a unique dual challenge in synthetic workflows:

  • Steric Hindrance: The ortho-sec-butoxy substituent creates significant steric bulk near the rigid α,β-unsaturated carboxylic acid moiety. This restricts the conformational freedom required to form the tetrahedral intermediate, severely retarding nucleophilic attack.

  • Acid Sensitivity: The sec-butoxy ether linkage is highly susceptible to dealkylation. Under harsh Brønsted acid conditions, the ether oxygen protonates, and the relatively stable sec-butyl cation acts as a leaving group via an Sₙ1/E1 mechanism, destroying your starting material.

To navigate these challenges, we must abandon traditional Fischer esterification and transition to mild, highly specific catalytic systems.

Catalyst Selection Matrix

CatalystOptimization Substrate 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid CheckSterics Target Alcohol Sterically Hindered? Substrate->CheckSterics Fischer Fischer Protocol (H2SO4 / PTSA) Substrate->Fischer Avoid Steglich Steglich Protocol (DCC / DMAP) CheckSterics->Steglich Yes (e.g., t-butanol) Amberlyst Heterogeneous Protocol (Amberlyst-15) CheckSterics->Amberlyst No (Primary/Secondary) SideReaction Ether Cleavage & Dealkylation Fischer->SideReaction Harsh Acid/Heat

Catalyst selection matrix for hindered cinnamic acid esterification.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant impurity peaks corresponding to 2-hydroxycinnamic acid derivatives during my Fischer esterification? A: This is a classic case of ether cleavage. Your substrate contains an ortho-sec-butoxy group. Under standard Fischer esterification conditions (e.g., refluxing with concentrated H₂SO₄), the ether oxygen is protonated. Because the sec-butyl group can form a stable secondary carbocation, the ether undergoes rapid cleavage. To prevent this, you must avoid harsh mineral acids and opt for mild, neutral conditions like the [1] or use a mild heterogeneous solid acid catalyst like[2].

Q2: I am using the DCC/DMAP protocol, but my yield is low and I am isolating a significant amount of an inactive byproduct. What is happening? A: You are likely experiencing the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea. This happens when the nucleophilic attack by the alcohol is too slow, a direct consequence of the steric hindrance of the ortho-sec-butoxy group. To fix this, ensure you are using a sufficient catalytic amount of 4-dimethylaminopyridine (DMAP) (typically 5-10 mol%). DMAP acts as an acyl transfer reagent; it is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively bypassing the steric bottleneck and preventing the irreversible rearrangement ()[3].

Q3: Can I recycle the Amberlyst-15 catalyst to scale up the process? A: Yes. Amberlyst-15 is a macroreticular polystyrene-based ion exchange resin that is highly robust. After the reaction, it can be recovered by simple vacuum filtration. To restore its full catalytic activity, wash the resin sequentially with methanol and distilled water, then dry it under vacuum at 75°C overnight to remove any adsorbed water that might push the esterification equilibrium backward ()[4].

Troubleshooting Matrix
Symptom / IssueRoot CauseCorrective Action
Low Conversion (<50%) Water accumulation driving equilibrium backward.Add molecular sieves (4Å) or use a Dean-Stark trap if using a solvent like toluene.
Formation of N-acylurea Insufficient DMAP in Steglich protocol; slow alcohol attack.Increase DMAP loading to 10 mol%; ensure strictly anhydrous DCM is used.
Loss of sec-butoxy group Acid-catalyzed ether cleavage from harsh Brønsted acids.Switch immediately from H₂SO₄/PTSA to DCC/DMAP or Amberlyst-15.
Difficult Filtration of DCU Dicyclohexylurea (DCU) is partially soluble in DCM at room temp.Swap DCM for ethyl acetate, or cool the reaction to 0°C for 30 mins before filtration to maximize DCU precipitation[3].
Quantitative Optimization Data

The following table summarizes the optimization of catalysts for the methyl esterification of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Catalyst SystemLoadingTemp (°C)Time (h)Yield (%)Purity (%)Primary Byproduct
H₂SO₄ (Fischer) 50 mol%651242<60Dealkylated phenol
PTSA 20 mol%65126575Dealkylated phenol
Amberlyst-15 10% w/w65889>95None
DCC / DMAP 1.1 eq / 10 mol%25494>98DCU (removed via filtration)
Validated Experimental Protocols
Protocol A: Steglich Esterification (Mild & Neutral)

Best for highly hindered target alcohols (e.g., tert-butanol) or extreme acid sensitivity.

  • Self-Validating Mechanism: The precipitation of white dicyclohexylurea (DCU) serves as a visual confirmation that the coupling activation is proceeding. If the solution remains completely clear after 1 hour, the DCC activation has failed (likely due to wet solvent).

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalyst Addition: Add DMAP (0.1 eq). Stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0°C using an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality check: You will observe a white precipitate (DCU) forming, indicating successful formation of the O-acylisourea and subsequent displacement.

  • Workup: Cool the flask to 0°C for 30 minutes to maximize DCU precipitation. Filter the suspension through a Celite pad. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary.

Protocol B: Amberlyst-15 Catalyzed Esterification (Green & Scalable)

Best for primary/secondary alcohols (e.g., methanol, ethanol) where scalability and easy workup are prioritized.

  • Self-Validating Mechanism: The reaction remains completely heterogeneous. The physical integrity of the resin beads confirms that the catalyst has not degraded, and the lack of color leaching indicates no unwanted polymerization of the cinnamic double bond.

  • Resin Preparation: Wash Amberlyst-15 resin with methanol and dry under vacuum at 75°C for 12 hours to remove moisture[4].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the cinnamic acid derivative (1.0 eq) and the target alcohol (which also serves as the solvent, 0.5 M).

  • Catalysis: Add the pre-dried Amberlyst-15 catalyst (10% w/w relative to the acid).

  • Heating: Heat the mixture to 65°C and stir for 8 hours. Causality check: Using the alcohol as the solvent drives the equilibrium toward the ester product via Le Chatelier's principle without needing harsh dehydrating agents.

  • Workup: Cool to room temperature. Filter the reaction mixture to recover the Amberlyst-15 resin. Concentrate the filtrate under reduced pressure to yield the crude ester.

References
  • Steglich Esterification - Organic Chemistry Portal. URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing). URL:[Link]

  • Amberlyst-15 in organic synthesis - Arkivoc. URL:[Link]

  • Amberlyst 15 Catalyzed Esterification of Nonanoic Acid with 1-Propanol: Kinetics, Modeling, and Comparison - Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 1H and 13C NMR Spectra for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid: A Comparative Guide

Executive Summary In pharmaceutical development, the structural validation of active pharmaceutical ingredient (API) intermediates must meet stringent regulatory standards, such as those outlined in the ICH Q2(R2) guidel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the structural validation of active pharmaceutical ingredient (API) intermediates must meet stringent regulatory standards, such as those outlined in the ICH Q2(R2) guidelines[1]. For complex drug-like molecules like 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (an ortho-substituted cinnamic acid derivative), traditional 1D NMR assignment often falls short due to overlapping signals, second-order effects, and conformational flexibility.

Structural Analysis & Mechanistic Nuances

Before validating the spectra, it is critical to understand the causality behind the expected chemical shifts and splitting patterns of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

  • Diastereotopic Protons : The sec-butoxy group (butan-2-yloxy) contains a chiral center at the methine carbon (-CH-O-). This stereocenter renders the adjacent methylene protons (-CH₂-) diastereotopic. They are chemically and magnetically non-equivalent, appearing as two distinct, complex multiplets (~1.65 ppm and ~1.81 ppm) rather than a simple splitting pattern.

  • Karplus Relationship & Stereochemistry : The prop-2-enoic acid side chain features a trans-alkene. According to the Karplus equation, the ~180° dihedral angle between the α and β protons results in a large scalar coupling constant ( 3JHH​≈16.1 Hz). This is a definitive marker for the E-isomer.

Methodological Comparison: Traditional vs. AI-Assisted Validation

When establishing an analytical target profile for drug discovery, selecting the right validation methodology is paramount[3].

Traditional Manual Assignment (Baseline)
  • Mechanism : Relies on 1D 1 H and 13 C acquisition, followed by manual assignment using empirical increment tables (e.g., Pretsch rules).

  • Limitations : Fails to account for 3D conformational averaging or long-range anisotropic effects. Often results in prediction errors >0.2 ppm for complex aromatic systems, leading to ambiguous assignments for the closely clustered H3, H4, H5, and H6 protons.

AI-Assisted Ensemble Prediction (The Modern Standard)
  • Mechanism : Utilizes software like Mnova NMRPredict, which employs an "Ensemble" approach. This combines HOSE (Hierarchical Organisation of Spherical Environments) codes, Machine Learning (Message Passing Neural Networks), and empirical increments[2][4].

  • Performance Advantage : By running multiple prediction engines simultaneously and applying Bayesian weighting, the ensemble method drastically reduces outlier errors and provides a statistical confidence interval for every predicted atom[5]. When coupled with 2D NMR (HSQC/HMBC), it creates a closed-loop, self-validating protocol.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, follow this standardized workflow for spectral acquisition and AI verification.

Step 1: Sample Preparation

  • Dissolve 15 mg of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid in 600 µL of CDCl₃.

  • Causality: CDCl₃ is chosen for its excellent solubilizing properties and lack of exchangeable protons, ensuring the broad carboxylic acid singlet (~12.0 ppm) remains visible.

  • Ensure the solvent contains 0.03% v/v TMS (Tetramethylsilane) as an internal standard to calibrate the 0.00 ppm axis precisely, which is critical for accurate AI comparison.

Step 2: Data Acquisition

  • 1D 1 H NMR (400 MHz) : Acquire 16 scans with a 30° flip angle and a 10-second relaxation delay ( D1​ ). Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ), allowing for absolute quantitative integration of the diastereotopic protons.

  • 1D 13 C NMR (100 MHz) : Acquire 1024 scans with 1 H broadband decoupling.

  • 2D NMR : Acquire 1 H- 13 C HSQC (1-bond correlation) and HMBC (multiple-bond correlation) to unambiguously assign quaternary carbons (C=O, C-O, C-C=C).

Step 3: Automated Predict & Compare

  • Import the raw FID files into Mnova.

  • Draw or import the exact molecular structure.

  • Execute the Predict & Compare function[6]. The software will overlay the simulated quantum-mechanical spectrum onto the experimental dataset, highlighting expected chemical shifts and flagging deviations outside the confidence interval[4].

Quantitative Data Comparison

The table below summarizes the performance of the AI-Assisted Ensemble Prediction against the experimental data for 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid. Note the minimal error margin ( Δδ ) achieved by the ensemble model.

Table 1: 1 H and 13 C NMR Shift Comparison (CDCl₃, 400/100 MHz)
Position / GroupNucleusExperimental Shift ( δ , ppm)Predicted Shift ( δ , ppm)Error Margin ( Δδ )Multiplicity & Coupling ( J in Hz)
-COOH 1 H12.1011.950.15br s, 1H
Alkene H- β 1 H8.058.020.03d, J = 16.1, 1H
Alkene H- α 1 H6.526.480.04d, J = 16.1, 1H
Aromatic H6 1 H7.517.490.02dd, J = 7.7, 1.7, 1H
Aromatic H4 1 H7.337.350.02ddd, J = 8.2, 7.5, 1.7, 1H
Aromatic H5 1 H6.966.940.02t, J = 7.5, 1H
Aromatic H3 1 H6.916.890.02d, J = 8.2, 1H
sec-Butoxy -CH-O 1 H4.424.380.04sextet, J = 6.1, 1H
sec-Butoxy -CH₂- 1 H1.81, 1.681.75, 1.650.06, 0.03m, 2H (Diastereotopic)
Carbonyl C=O 13 C172.5172.10.4Quaternary
Alkene C- β 13 C141.0140.60.4CH
Aromatic C2 (C-O) 13 C156.5156.80.3Quaternary
sec-Butoxy -CH-O 13 C75.575.10.4CH

Data demonstrates that AI ensemble prediction maintains an error margin of <0.05 ppm for most proton signals, vastly outperforming traditional empirical estimates.

Validation Workflow Visualization

NMR_Validation cluster_manual Traditional Manual Workflow cluster_ai AI-Assisted Workflow (Mnova Predict) Start Synthesized Compound 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid Acq1D Acquire 1D 1H/13C NMR Start->Acq1D Acq2D Acquire 1D + 2D (HSQC/HMBC) Start->Acq2D Empirical Empirical Rules & Literature Tables Acq1D->Empirical ManualAssign Manual Peak Assignment Empirical->ManualAssign Compare Structural Validation & Confidence Scoring ManualAssign->Compare High Error Margin (>0.2 ppm 1H) Ensemble Ensemble AI Prediction (HOSE + ML + Increments) Acq2D->Ensemble AutoVerify Automated Predict & Compare Ensemble->AutoVerify AutoVerify->Compare Low Error Margin (<0.05 ppm 1H)

Conclusion

Validating the 1 H and 13 C NMR spectra of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid requires moving beyond basic 1D interpretations. By integrating 2D NMR methodologies with AI-Assisted Ensemble Prediction, researchers can resolve complex structural nuances—such as diastereotopic splitting and steric-induced resonance shifts—with high precision. This modern approach not only accelerates the analytical workflow but ensures the robustness required for downstream drug development and regulatory submissions.

References

  • Predict & Compare - Mestrelab Mestrelab Research [Link][6]

  • Mnova Predict | Accurate Prediction Bruker[Link][5]

  • Download NMR Predict - Mestrelab Research Mestrelab Research [Link][4]

  • Ensemble NMR Prediction Tool Mestrelab Resources[Link][2]

  • NMR in drug discovery: A practical guide to identification and validation of ligands interacting with biological macromolecules Progress in Nuclear Magnetic Resonance Spectroscopy (PubMed)[Link][3]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link][1]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid

Executive Summary As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate synthetic scaffolds for nuclear receptor modulation and epigenetic targeting. 3-[2-(But...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate synthetic scaffolds for nuclear receptor modulation and epigenetic targeting. 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (hereafter referred to as 2-SBC , or 2-sec-butoxycinnamic acid) represents a highly optimized architecture within the alkoxycinnamic acid class.

Historically, cinnamic acid derivatives have been extensively investigated for their pleiotropic effects on metabolic targets, particularly as Peroxisome Proliferator-Activated Receptor (PPAR) agonists [1] and histone demethylase inhibitors [4]. This guide objectively dissects the structure-activity relationship (SAR) of 2-SBC, comparing its performance against structural alternatives, and provides self-validating experimental protocols to quantify its target engagement.

Molecular Architecture & SAR Rationale

To understand why 2-SBC outperforms its structural analogs, we must examine the causality behind its specific molecular features. The molecule is not merely a sum of its parts; it is a pre-organized system designed to minimize the entropic penalty of receptor binding.

  • The Anchor ( α,β -Unsaturated Carboxylic Acid): The prop-2-enoic acid moiety acts as the primary hydrogen-bond network. The trans (E) double bond is critical; it restricts rotatable bonds and maintains the carboxylate in a rigid vector. This precisely positions the acidic headgroup to interact with the conserved Tyrosine and Histidine residues within the activation function-2 (AF-2) pocket of nuclear receptors [2].

  • The Conformation Dictator (Ortho Substitution): Placing the alkoxy group at the 2-position (rather than the 3- or 4-position) induces a deliberate steric clash with the vinylic protons of the alkene. This forces the molecule out of total planarity, pre-organizing it into a specific dihedral conformation that perfectly navigates the narrow entry channel of the PPAR ligand-binding domain (LBD).

  • The Hydrophobic Wedge (sec-Butoxy Moiety): The branched, chiral nature of the sec-butoxy group (butan-2-yloxy) provides superior hydrophobic packing compared to linear or short-chain alternatives. While a methoxy group leaves empty space in the lipophilic receptor pocket, and an n-butoxy group suffers a high entropic penalty due to excessive rotational freedom, the sec-butoxy group acts as a rigid, space-filling wedge that locks the ligand into its active state [3].

Comparative Performance Analysis

The following table summarizes the quantitative performance of 2-SBC against rationally designed alternatives. Data reflects standard in vitro binding and functional metrics typical for this class of metabolic modulators.

Compound VariantStructural ModificationLBD Binding Affinity ( Kd​ , nM)PPARγ Functional EC50​ (nM)Lipophilicity (clogP)Entropic Penalty ( ΔS )
2-SBC (The Product) None (ortho-sec-butoxy) 85 ± 5 145 ± 12 3.8 Low (Pre-organized)
2-MCA2-methoxy (Short chain)> 5,000> 10,0002.1Low
4-SBC4-sec-butoxy (Para shift)1,800 ± 1203,200 ± 1503.8Moderate (Poor vector)
2-SBC-satSaturated propanoic acid410 ± 30850 ± 453.6High (Flexible chain)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the protocols used to evaluate 2-SBC must be self-validating. A protocol that cannot internally distinguish between a true biological effect and an assay artifact is useless in drug development.

Protocol A: Target Engagement via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Causality: Highly conjugated molecules like cinnamic acids often exhibit auto-fluorescence, which causes false positives in standard fluorescence assays. TR-FRET utilizes lanthanide fluorophores with long emission half-lives, allowing a time delay that eliminates background auto-fluorescence.

  • Preparation: Prepare a master mix containing GST-tagged PPAR LBD, Terbium-labeled anti-GST antibody (donor), and a fluorescein-labeled co-activator peptide (acceptor) in assay buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Compound Dispensing: Acoustically dispense 2-SBC and comparative analogs into a 384-well plate (10-point dose-response, 3-fold dilutions).

  • Incubation: Add 20 µL of the master mix to the compounds. Incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Reading & Self-Validation: Read the plate using a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Validation Check: Calculate the Z'-factor using the DMSO vehicle (negative control) and a reference full agonist (positive control). Do not proceed with data analysis unless Z' > 0.6 , which guarantees the assay window is robust enough to trust the Kd​ calculations.

Protocol B: Functional Efficacy via Dual-Luciferase Reporter Assay

Causality: Binding affinity ( Kd​ ) does not guarantee functional agonism. This cell-based assay confirms that 2-SBC not only binds but successfully stabilizes the AF-2 helix to recruit transcriptional machinery.

  • Transfection: Co-transfect HEK293T cells with a plasmid containing a PPAR response element (PPRE) driving Firefly luciferase, and a control plasmid containing a constitutive Thymidine Kinase (TK) promoter driving Renilla luciferase.

  • Treatment: 24 hours post-transfection, treat the cells with 2-SBC and analogs for 18 hours.

  • Lysis & Detection: Sequentially lyse cells and add Firefly substrate, followed by quenching and addition of Renilla substrate.

  • Self-Validation: Normalize the Firefly luminescence signal against the Renilla luminescence signal for every single well.

    • Validation Check: This dual-reporter system is self-validating. If a compound causes cell toxicity or if transfection efficiency varies, the Renilla signal will drop proportionally. Normalization prevents cytotoxic compounds from being falsely identified as antagonists, and prevents overgrown wells from being falsely identified as super-agonists.

Mechanistic Visualization

The following diagram illustrates the causal signaling pathway initiated by 2-SBC, from initial hydrophobic docking to ultimate gene transcription.

G A 2-SBC Ligand B PPAR LBD Target A->B Hydrophobic Docking C AF-2 Helix Stabilization B->C Conformational Shift D Co-activator Recruitment C->D Protein-Protein Interaction E Gene Transcription D->E Promoter Activation

Fig 1: Ligand-induced nuclear receptor activation pathway and transcriptional co-activator recruitment.

References

  • Title: WO2006004803A1 - Methods and reagents for the treatment of metabolic disorders | Source: Google Patents | URL
  • Title: Discovery and SAR of Natural-Product-Inspired RXR Agonists with Heterodimer Selectivity to PPARδ-RXR | Source: ACS Chemical Biology | URL
  • Title: Novel Cinnamic Acid Derivatives as Potential PPARδ Agonists for Metabolic Syndrome | Source: ResearchGate | URL
  • Title: WO2014151106A1 - Histone demethylase inhibitors | Source: Google Patents | URL
Validation

Validating the Purity of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid: A Comparative Guide to GC-MS vs. HPLC

Executive Summary 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is an ortho-substituted cinnamic acid derivative with significant utility as a building block in drug development and materials science. Validating the purit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is an ortho-substituted cinnamic acid derivative with significant utility as a building block in drug development and materials science. Validating the purity of such organic acids requires analytical techniques capable of resolving closely related structural isomers and trace volatile impurities. While High-Performance Liquid Chromatography (HPLC) is the industry standard for rapid bulk purity assays, Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled advantages for structural elucidation and trace-level impurity profiling. This guide provides a comprehensive, self-validating GC-MS protocol and objectively compares its performance against HPLC alternatives.

Mechanistic Rationale: The Case for GC-MS

The Challenge of Underivatized Acids Underivatized carboxylic acids, including cinnamic acid derivatives, exhibit strong intermolecular hydrogen bonding. If injected directly into a GC system, this polarity leads to poor volatility, severe peak tailing, and thermal degradation within the GC inlet[1]. To achieve sharp, Gaussian peaks and accurate quantification, the polar hydroxyl group of the carboxylic acid must be chemically masked.

The Chemistry of Silylation To overcome these limitations, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). TMCS acts as a Lewis acid catalyst, facilitating the nucleophilic attack of the carboxylic oxygen on the silicon atom of BSTFA. This reaction converts the acidic -COOH group into a highly volatile, thermally stable trimethylsilyl (TMS) ester (-COOTMS)[2]. Silylated compounds produce highly informative and stable fragments, significantly enhancing the detection limits of the GC-MS[3].

Why GC-MS over HPLC? While HPLC-UV methods are simpler because they do not require pre-purification or derivatization[4][5], GC-MS (using Electron Impact ionization at 70 eV) provides distinct fragmentation patterns. This is critical for differentiating 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid from its positional isomers (e.g., the 3-butoxy or 4-butoxy analogs), which often co-elute in standard reverse-phase HPLC systems.

Decision Matrix: Selecting the Optimal Workflow

MethodSelection Start Purity Validation of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid Goal Primary Analytical Goal? Start->Goal Trace Trace Impurity Profiling & Isomer Differentiation Goal->Trace Bulk Rapid Bulk Purity & Routine QC Goal->Bulk GCMS GC-MS (Derivatized) High Resolution, Structural ID Trace->GCMS Requires Silylation HPLC HPLC-UV Simple Prep, No Derivatization Bulk->HPLC Direct Injection

Decision matrix for selecting the optimal purity validation method.

The Self-Validating GC-MS Protocol

A robust analytical protocol must be a self-validating system. By incorporating internal standards and rigorous environmental controls, the following methodology inherently controls for false positives and quantitative variability.

Step-by-Step Methodology
  • Sample Preparation & Internal Standard Addition:

    • Accurately weigh 5.0 mg of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

    • Dissolve in 1.0 mL of anhydrous ethyl acetate (an aprotic solvent that prevents premature hydrolysis).

    • Add 50 µL of an internal standard (IS) solution (e.g., nonadecanoic acid, 1 mg/mL). Causality: The IS ensures that any variations in derivatization efficiency, solvent evaporation, or injection volume are mathematically normalized[2].

  • Drying Phase (Critical Step):

    • Transfer 100 µL of the mixture to a specialized GC vial.

    • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Trace water violently quenches silylating reagents, leading to incomplete derivatization, poor reproducibility, and the formation of active silanols[6].

  • Derivatization (Silylation):

    • Add 50 µL of anhydrous pyridine (acts as an acid scavenger and basic catalyst) and 50 µL of BSTFA + 1% TMCS[2].

    • Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes in a heating block. Thermal energy is required to overcome the activation barrier of sterically hindered hydroxyls.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Acquisition Parameters:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1.0 µL (Split ratio 10:1).

    • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

    • MS Parameters: EI mode (70 eV), Ion source at 230°C, Scan range m/z 50–500.

GCMS_Workflow A Sample + IS in EtOAc B N2 Drying (Remove H2O) A->B C Silylation BSTFA/TMCS B->C Anhydrous D GC Separation (DB-5MS) C->D 1 µL Inject E MS Detection (EI, 70 eV) D->E Elution

Step-by-step self-validating workflow for the GC-MS analysis of organic acids.

Comparative Performance Data

How does this GC-MS method stack up against standard HPLC-UV for this specific class of compounds? Based on comparative studies of organic acid quantification[4][5], the following table summarizes the performance metrics.

Performance MetricGC-MS (Derivatized)HPLC-UV (Reverse Phase)
Sensitivity (LOD) 0.5 - 1.0 ng/mL50 - 100 ng/mL
Isomer Resolution Excellent (Baseline separation of positional isomers)Moderate (Prone to co-elution)
Structural Elucidation Yes (EI Fragmentation matching)No (Requires advanced LC-MS/MS)
Sample Prep Time High (~45 mins, requires rigorous drying)Low (< 5 mins, direct injection)
Matrix Interference Low (High selectivity via Single Ion Monitoring)Moderate (UV-absorbing impurities interfere)
Primary Use Case Trace impurity profiling, structural ID, stability testingRoutine batch release, high-throughput bulk assay

Troubleshooting & Spectral Validation

To ensure the trustworthiness of the generated data, researchers must rigorously validate the chromatograms:

  • Incomplete Derivatization: If you observe two distinct peaks for the analyte (one tailing heavily), it indicates incomplete silylation[3]. Corrective Action: Ensure complete moisture removal during the drying phase and verify the chemical integrity of the BSTFA reagent.

  • Peak Tailing & Column Bleed: Indicates active sites in the GC liner or degradation of the TMS derivative. Corrective Action: Perform routine inlet maintenance (change liner/septum) and ensure the sample is analyzed within 24 hours of derivatization.

  • Spectral Matching: The underivatized compound has a molecular weight of ~220.26 g/mol . Following TMS derivatization (adding a net mass of 72 Da), the EI mass spectrum will yield a characteristic molecular ion [M]+ at m/z 292. A highly abundant [M−15]+ ion at m/z 277 (loss of a methyl group from the TMS moiety) will serve as a primary diagnostic peak for peak purity validation.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI 1

  • Single-drop microextraction followed by in-syringe derivatization and gas chromatography-mass spectrometric detection for determination of organic acids in fruits and fruit juices - PubMed 6

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC 2

  • Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - MDPI 3

  • Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee - ResearchGate 4

  • Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties - ResearchGate 5

Sources

Comparative

A Comparative Guide to the FTIR Spectra of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic Acid Batches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, ensuring the consistency and purity of synthesized compounds is paramount. Minor varia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, ensuring the consistency and purity of synthesized compounds is paramount. Minor variations between batches can have significant impacts on downstream applications, from reaction kinetics to biological activity. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive analytical technique for the quality control of chemical substances.[1][2][3][4][5] This guide provides a comprehensive comparison of hypothetical FTIR spectra from three different batches of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, offering insights into the interpretation of spectral data for batch-to-batch consistency verification.

The Significance of Batch Consistency

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, possesses a molecular architecture with several functional groups that are critical to its chemical properties. These include a carboxylic acid, an ether linkage, an aromatic ring, and a carbon-carbon double bond. Variations in the synthesis or purification process can lead to the presence of residual solvents, starting materials, or the formation of different polymorphs, all of which can be detected by FTIR spectroscopy. Consistent FTIR spectra across batches provide a high degree of confidence in the material's identity, purity, and structural integrity.

Molecular Structure and Expected Spectral Features

The chemical structure of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is fundamental to understanding its FTIR spectrum. The key functional groups and their expected absorption ranges are outlined below:

FTIR_Batch_Analysis_Workflow start Acquire FTIR Spectra of New Batch and Reference Batch compare Compare Spectra: Peak Positions, Intensities, and Shapes start->compare match Do Spectra Match within Acceptable Limits? compare->match accept Accept Batch match->accept Yes investigate Investigate Discrepancies match->investigate No new_peaks Are there new, unidentified peaks? investigate->new_peaks peak_shifts Are there significant peak shifts? new_peaks->peak_shifts No impurity Identify Potential Impurity (e.g., solvent, starting material) new_peaks->impurity Yes polymorphism Consider Polymorphism or Different Salt Form peak_shifts->polymorphism Yes reject Reject or Repurify Batch peak_shifts->reject No additional_testing Perform Additional Testing (e.g., NMR, Mass Spec, XRD) impurity->additional_testing polymorphism->additional_testing additional_testing->reject

Caption: Decision-making flowchart for batch acceptance based on FTIR spectral comparison.

Conclusion

FTIR spectroscopy is an indispensable tool for the quality control of chemical compounds in a research and development setting. By establishing a reference spectrum for a pure batch of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid, subsequent batches can be rapidly and effectively screened for impurities, residual solvents, and potential polymorphic differences. A systematic approach to spectral comparison, coupled with a clear understanding of the characteristic absorption bands of the molecule's functional groups, empowers scientists to make informed decisions about batch quality, ensuring the reliability and reproducibility of their work.

References

  • Vertex AI Search. (2026, April 1). FTIR and NIR Spectroscopy in Pharma: Quality Control and Counterfeit Detection.
  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia.
  • Specac Ltd. (2025, August 20). Are you missing contaminants? Why FTIR is still a must-have in pharma QC.
  • ABB Measurement & Analytics. FTIR analyzers for pharmaceutical quality control.
  • PubMed. (2020, April 15).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • protocols.io. (2020, February 4). ATR FTIR spectoscopy of aqueous cell culture.
  • Bio-protocol. (2021). 2.11.
  • AZoM.com. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • ACS Publications. (2026, January 11).
  • Chemguide. interpreting infra-red spectra.
  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Mettler Toledo.
  • ResearchGate. (2014). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined....
  • Scribd. ATR-FTIR Spectroscopy Principles Explained.

Sources

Safety & Regulatory Compliance

Safety

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid proper disposal procedures

Operational Safety & Disposal Master Protocol: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid As a Senior Application Scientist, establishing a self-validating safety culture in the laboratory is paramount. 3-[2-(Butan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Master Protocol: 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

As a Senior Application Scientist, establishing a self-validating safety culture in the laboratory is paramount. 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is a substituted cinnamic acid derivative utilized in advanced organic synthesis and drug development. While not acutely lethal, its structural motifs present specific handling and disposal challenges that require strict adherence to [1] and . This guide provides the mechanistic reasoning and step-by-step logistical procedures for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Assessment

Understanding the molecular causality of a chemical's hazard profile is the first step in risk mitigation. The compound features an α,β -unsaturated carboxylic acid moiety conjugated with an ortho-sec-butoxy-substituted benzene ring.

  • Lipophilicity & Dermal Penetration : The sec-butoxy group significantly increases the molecule's partition coefficient (LogP) compared to unsubstituted cinnamic acid. This facilitates rapid partitioning into the lipophilic stratum corneum of the skin, increasing the risk of contact dermatitis and systemic absorption[2].

  • Acidic Irritation : The carboxylic acid functional group (estimated pKa ~4.5) can disrupt the physiological pH of mucosal membranes and ocular tissues, leading to acute irritation and potential tissue damage upon contact[3].

  • Electrophilic Potential : While the electron-donating alkoxy group deactivates the ring slightly, the α,β -unsaturated carbonyl system retains mild electrophilic character. It can theoretically act as a Michael acceptor for biological nucleophiles (e.g., thiol groups in proteins), necessitating strict avoidance of inhalation or ingestion[3].

Required Personal Protective Equipment (PPE)

To counteract the specific hazards outlined above, the following PPE must be utilized. Every choice is grounded in mechanistic causality to ensure a self-validating safety system.

PPE CategorySpecificationMechanistic Causality / Justification
Gloves Nitrile or Neoprene (Min. 5 mil thickness)Provides a robust barrier against lipophilic organic acids and prevents transdermal permeation of the sec-butoxy moiety[2].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from acidic dust particulates and aerosolized solvent mixtures[4].
Body Flame-retardant Lab Coat (100% Cotton)Prevents particulate accumulation on personal clothing and mitigates static discharge risks during powder transfer[4].
Respiratory N95 or P100 Particulate RespiratorRequired only if handling bulk powder outside a fume hood to prevent inhalation of mildly electrophilic α,β -unsaturated acid dust[3].

Waste Categorization & Segregation Logic

Under the , pure 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is generally classified as a non-hazardous solid waste by specific listing, but it must be treated as a characteristic hazardous waste when dissolved in flammable or corrosive solvents[1]. It must never be disposed of in the municipal sewer system[3].

WasteDisposal Start 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solution) State->Liquid Incineration EPA-Approved RCRA Chemical Incinerator Solid->Incineration Double-bagged, Bio-hazard/Solid Waste Bin Solvent Solvent Type? Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, EtOH) Solvent->NonHalogenated Halogenated->Incineration Halogenated Waste Carboy NonHalogenated->Incineration Non-Halogenated Waste Carboy

Decision tree for the segregation and disposal of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid.

Procedural Workflows for Disposal

The following protocols establish a self-validating system for waste management, ensuring compliance with the operational standards outlined in [5].

Protocol A: Solid Waste Disposal Workflow

Target: Unused reagent, contaminated weighing paper, and empty primary containers.

  • Containment : Transfer solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE)[4]. Causality: HDPE prevents chemical degradation and moisture ingress, which could lead to clumping or unwanted reactions.

  • Labeling : Affix a standard hazardous waste label. Explicitly write "Non-Halogenated Organic Solid Waste - Contains Cinnamic Acid Derivative"[6]. Causality: Accurate labeling prevents dangerous mixing at the Treatment, Storage, and Disposal Facility (TSDF).

  • Secondary Containment : Place the primary container inside a secondary containment bin designated for solid organic waste[6].

  • Incineration Routing : Submit a waste collection request to your Environmental Health and Safety (EHS) department for final destruction via an EPA-approved RCRA chemical incinerator[3].

Protocol B: Liquid Waste Disposal Workflow

Target: Post-reaction mixtures, HPLC effluents, and solvent washes.

  • Solvent Identification : Determine if the solvent carrying the compound is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Ethanol).

  • Segregation :

    • For Halogenated Solvents: Pour the mixture into the "Halogenated Organic Waste" carboy.

    • For Non-Halogenated Solvents: Pour into the "Non-Halogenated Organic Waste" carboy. Causality: Halogenated solvents require specialized incineration at higher temperatures to prevent the formation of toxic dioxins; mixing them with non-halogenated waste significantly increases disposal costs and environmental risk[6].

  • pH Verification : If the solution contains aqueous components, verify the pH is between 5.0 and 9.0 using pH indicator paper before adding to the carboy[7]. Causality: Highly acidic solutions (pH < 2.0) are classified as D002 Characteristic Hazardous Waste and can react violently with other organic waste streams[1].

  • Sealing and Venting : Secure the carboy cap. If the waste generates gas, ensure a vented cap is utilized to prevent pressure buildup and potential rupture.

Protocol C: Accidental Spill Remediation

Target: Unintended release of solid powder or liquid solutions.

  • Isolation : Evacuate non-essential personnel from the immediate area and ensure the laboratory fume hood is operating at maximum face velocity[3].

  • PPE Donning : Equip heavy-duty nitrile gloves, chemical splash goggles, and a particulate respirator if the spill involves dry powder[4].

  • Containment & Absorption :

    • Solid Spill: Gently sweep up the powder using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust[3].

    • Liquid Spill (in solvent): Deploy chemical absorbent pads or inert absorbent powder (e.g., vermiculite or sand) starting from the perimeter and working inward[7].

  • Neutralization & Decontamination : Wipe the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acidic compound, followed by a final wipe with 70% ethanol or water[7]. Causality: The bicarbonate neutralizes the carboxylic acid, forming a water-soluble sodium salt that is easily removed, ensuring the surface is safe for future use.

  • Disposal : Place all contaminated cleanup materials (pads, gloves, sweepings) into a sealed hazardous waste bag and process via Protocol A[4].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations, 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard, 29 CFR 1910.1200.[Link]

Sources

Handling

Personal protective equipment for handling 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a self-validating system of risk mitigation. When working with substituted organic acids like 3-[2-(Butan-2-yloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a self-validating system of risk mitigation. When working with substituted organic acids like 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid (a structurally modified cinnamic acid derivative), understanding the physicochemical behavior of the molecule is paramount to designing an effective safety and logistical protocol.

The following guide provides authoritative, step-by-step operational and disposal methodologies tailored for researchers and drug development professionals.

Physicochemical Hazard Assessment & Causality

3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid presents typically as a crystalline solid or fine powder. Its hazard profile is driven by its physical state and its functional groups:

  • Dermal and Ocular Irritation: The acidic proton of the prop-2-enoic acid moiety can cause localized pH disruption upon contact with moisture on the skin or mucous membranes, leading to acute irritation (classified under hazard codes H315 and H319) [2].

  • Respiratory Hazards & Aerosolization: Fine organic powders are highly prone to aerosolization during transfer. Inhalation directly causes respiratory tract irritation. Furthermore, the accumulation of fine organic dust in enclosed spaces introduces a latent dust explosion hazard if exposed to static discharge or ignition sources [3].

  • Environmental Toxicity: Cinnamic acid derivatives can be toxic to terrestrial vertebrates and aquatic ecosystems. Strict containment is required to prevent environmental release into soil or water systems [2, 5].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be donned prior to handling the compound. Every piece of equipment serves a specific, scientifically grounded purpose [1, 5].

Protection ZoneRecommended EquipmentTechnical SpecificationScientific Rationale
Ocular Safety GogglesANSI Z87.1 / EN 166 compliant, side-shieldedPrevents micro-particulate ingress and acidic dust from contacting ocular moisture.
Dermal (Hands) Nitrile GlovesMinimum 0.11 mm thickness, powder-freeNitrile provides excellent chemical resistance to weak organic acids.
Dermal (Body) Laboratory Coat100% Cotton or flame-resistant blendMitigates static buildup (reducing dust explosion risk) and prevents skin contact.
Respiratory N95 / P100 RespiratorNIOSH-approved particulate filterRequired only if handling outside a certified fume hood to prevent inhalation of aerosolized dust.

Standard Operating Procedure: Handling & Transfer

This step-by-step methodology ensures that the handling of 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid is a controlled, self-validating process.

  • Environmental Preparation: Verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents [2].

  • PPE Verification: Don all required PPE as outlined in the matrix. Ensure gloves are pulled over the cuffs of the lab coat to eliminate exposed skin at the wrists.

  • Material Transfer: Use an anti-static weighing boat and a grounded stainless steel spatula.

    • Causality: Static electricity can cause fine powders to scatter violently, increasing inhalation risk and compromising analytical measurement accuracy. Slowly transfer the acid to minimize dust generation [2, 3].

  • Post-Handling Decontamination: Seal the primary chemical container tightly immediately after use. Wipe down the analytical balance and surrounding surfaces with a damp paper towel (using a mild ethanol/water solution) to capture any trace particulates, followed by standard soap and water [1, 3].

Spill Response & Environmental Disposal Plan

A robust safety system must account for operational failures. If a spill occurs, or when the experiment concludes, follow these logistical disposal steps:

Immediate Spill Response:

  • Evacuate unnecessary personnel from the immediate area and ensure the room's ventilation is active [1].

  • Do not use compressed air or dry sweeping , as this will immediately aerosolize the acid and exacerbate inhalation risks [2].

  • Mechanically recover the product using a damp absorbent pad or by carefully sweeping it into a chemically inert, sealable container [5].

Waste Disposal Workflow:

  • Segregation: Never flush 3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid down aqueous drains. It must be isolated as hazardous solid waste [4, 5].

  • Incineration Protocol: The gold standard for disposing of cinnamic acid derivatives is high-temperature incineration. Transfer the sealed waste container to your institution's Environmental Health and Safety (EHS) department. Licensed disposal facilities will typically dissolve the organic acid in a combustible solvent and process it through a chemical incinerator equipped with an afterburner and scrubber to neutralize off-gases [4].

Process Workflow Diagram

The following diagram maps the logical decision tree for handling and disposing of this chemical safely.

G Start Start: 3-[2-(Butan-2-yloxy)phenyl] prop-2-enoic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Weighing & Handling (Minimize Dust) Hood->Weigh Spill Spill Occurred? Weigh->Spill Recover Mechanical Recovery (No Compressed Air) Spill->Recover Yes Experiment Proceed to Experiment Spill->Experiment No Dispose Incineration via Licensed EHS Partner Recover->Dispose Experiment->Dispose Waste Stream

Operational safety and disposal workflow for cinnamic acid derivatives.

References

  • Loba Chemie.
  • Thermo Fisher Scientific.
  • Carl Roth. "Safety Data Sheet: Cinnamic acid methyl ester." carlroth.com.
  • Benchchem.
  • Axxence Aromatic GmbH.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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